GNE-0723
Description
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Properties
IUPAC Name |
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIBNGABJNFFAI-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-0723: A Deep Dive into its Mechanism of Action on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNE-0723, a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document details the electrophysiological effects, binding characteristics, and downstream signaling consequences of this compound modulation, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound is a positive allosteric modulator that selectively enhances the function of NMDA receptors containing the GluN2A subunit.[1] Unlike agonists that directly activate the receptor, this compound binds to a distinct allosteric site, potentiating the receptor's response to the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218).[2][3] This modulation is activity-dependent, meaning this compound preferentially enhances the activity of synapses that are already engaged in neurotransmission.[4][5][6]
The primary mechanism involves this compound binding to the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits. This binding stabilizes the closed, active conformation of the LBD, leading to two key effects:
-
Enhancement of Peak Current: this compound increases the amplitude of the ion current flowing through the NMDA receptor channel upon activation.[5]
-
Slowing of Deactivation Kinetics: The compound prolongs the duration of the receptor's response by slowing the rate at which the channel deactivates after the removal of glutamate.[1][5]
This dual action results in a significant potentiation of synaptic currents mediated by GluN2A-containing NMDA receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Receptor/Assay Condition |
| EC50 | 21 nM | GluN1/GluN2A expressing HEK293 cells (Calcium influx assay) |
| EC50 | ~20 nM | Recombinant GluN2A-containing NMDARs (Cell-based assays) |
| Selectivity vs. GluN2B | >250-fold | Cell-based assays |
| Selectivity vs. GluN2C | >10-fold lower potency | |
| Selectivity vs. GluN2D | ~10-fold lower potency | |
| Selectivity vs. AMPA Receptors | >250-fold |
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Animal Model |
| Unbound Cmax (1 mg/kg, oral) | 5 nM | C57BL/6 mice |
| Unbound Cmax (3 mg/kg, oral) | 12 nM | C57BL/6 mice |
| Unbound Cmax (10 mg/kg, oral) | 46 nM | C57BL/6 mice |
| Brain Penetration | Excellent (similar unbound plasma and brain concentrations) | C57BL/6 mice |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice[5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is used to characterize the modulatory effects of this compound on recombinant NMDA receptors.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in standard media.
- Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
- External Solution (in mM): 150 NaCl, 10 HEPES, 3 KCl, 0.5 CaCl2, 1 MgCl2, and 0.01 EDTA, pH adjusted to 7.4.
- Internal Solution (in mM): 115 K-gluconate, 20 KCl, 10 HEPES, 2 Mg2ATP, 0.3 NaGTP, and 10 Na2-phosphocreatine, pH adjusted to 7.35.
- Whole-cell patch-clamp recordings are performed on transfected cells.
- Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.
3. Compound Application:
- NMDA receptors are activated by the application of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
- This compound is co-applied with the agonists at various concentrations to determine its effect on the NMDA receptor-mediated current.
- A rapid solution exchange system is used to apply and wash out compounds.
4. Data Analysis:
- The peak amplitude and deactivation time constant of the NMDA receptor currents are measured in the absence and presence of this compound.
- Dose-response curves are generated to calculate the EC50 of this compound.
In Vivo Pharmacokinetic Studies in Mice
This protocol is used to determine the pharmacokinetic profile of this compound in a preclinical model.
1. Animal Model:
- Male C57BL/6 mice are used for the study.
2. Dosing:
- This compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses (e.g., 1, 3, and 10 mg/kg).
3. Sample Collection:
- At designated time points post-dosing, blood and brain tissue samples are collected from the animals.
4. Bioanalysis:
- Plasma is separated from the blood samples.
- Brain tissue is homogenized.
- The concentrations of this compound in plasma and brain homogenates are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and brain/plasma concentration ratio, are calculated.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound action on the NMDA receptor.
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Downstream Signaling and Therapeutic Hypothesis
Caption: Hypothesized downstream effects of this compound.
References
GNE-0723: A Deep Dive into its Modulation of Synaptic Plasticity and Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-0723, a selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. It details the compound's effects on synaptic plasticity and long-term potentiation (LTP), presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound acts as a positive allosteric modulator specifically targeting NMDA receptors that contain the GluN2A subunit.[1][2][3] Unlike competitive agonists, this compound does not activate the receptor on its own. Instead, it binds to a distinct site on the receptor, enhancing the channel's response to the endogenous neurotransmitter, glutamate (B1630785).[1][3] This modulatory effect leads to a potentiation of NMDA receptor currents, which is use-dependent, meaning the effect is more pronounced at active synapses.[2] The primary mechanism involves slowing the deactivation of the ion channel, thereby prolonging the influx of calcium ions upon glutamate binding.[1][3]
dot
Caption: this compound allosterically modulates GluN2A-containing NMDA receptors.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| EC₅₀ (GluN2A) | ~20-21 nM | Recombinant receptors | [3] |
| Selectivity vs. GluN2B | >100-fold | Recombinant receptors | [3] |
| Selectivity vs. AMPA Receptors | High | Recombinant receptors | [3] |
Table 2: Effects on NMDA Receptor-Mediated Currents
| Parameter | This compound Concentration | Effect | Neuron Type | Reference |
| Peak Current Amplitude | 1 µM | Increased | Cortical Pyramidal Neurons | [2] |
| Current Deactivation | 1 µM | Slowed | Cortical Pyramidal Neurons | [2] |
| NMDAR EPSC Potentiation | 1 µM | Potentiated | Cortical Pyramidal Neurons & PV Interneurons | [2] |
| Use-Dependent Potentiation | Not specified | Observed | Not specified | [2] |
Table 3: In Vivo Effects on Brain Oscillations and Cognition
| Animal Model | This compound Dose | Effect on Low-Frequency Oscillations (12-30 Hz) | Cognitive Outcome | Reference |
| Dravet Syndrome (Mouse) | Not specified | Reduced aberrant oscillations | Improved cognitive function | [2] |
| Alzheimer's Disease (J20 Mouse) | Not specified | Reduced aberrant oscillations | Improved cognitive function | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are synthesized from general best practices and specific parameters mentioned in the relevant literature.
Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.
A. Slice Preparation:
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Anesthetize a C57BL/6 mouse and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (in mM: 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄).
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Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
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Prepare 300 µm thick coronal or sagittal slices containing the cortex or hippocampus using a vibratome.
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Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2.5 CaCl₂, and 1.5 MgSO₄), bubbled with 95% O₂ / 5% CO₂.
-
Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
B. Recording:
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Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
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Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.2-7.3 with CsOH).
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Establish a whole-cell patch-clamp configuration on the selected neuron.
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To isolate NMDA receptor-mediated currents, add AMPA receptor antagonist (e.g., 10 µM NBQX) and GABA-A receptor antagonist (e.g., 10 µM bicuculline) to the aCSF.
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Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
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Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
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After establishing a stable baseline of evoked NMDAR EPSCs, apply this compound at the desired concentration to the perfusing aCSF and record the changes in EPSC amplitude and kinetics.
dot
Caption: Workflow for whole-cell patch-clamp recording experiments.
Long-Term Potentiation (LTP) Induction in Hippocampal Slices
This protocol describes the induction and measurement of LTP in the Schaffer collateral pathway of the hippocampus.
A. Slice Preparation and Recording Setup:
-
Prepare hippocampal slices as described in section 3.1.A.
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Place a slice in the recording chamber and position a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
B. LTP Induction and Measurement:
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Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
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To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
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Following the HFS, resume low-frequency stimulation and record the fEPSP slope for at least 60 minutes to measure the induction and maintenance of LTP.
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To investigate the effect of this compound, the compound can be bath-applied before the HFS protocol to assess its impact on LTP induction, or after HFS to evaluate its effect on LTP expression and maintenance.
dot
Caption: Experimental workflow for inducing and measuring LTP.
Signaling Pathways and Logical Relationships
The potentiation of GluN2A-containing NMDA receptors by this compound has significant implications for downstream signaling cascades that are crucial for synaptic plasticity.
dot
Caption: Signaling pathway from this compound modulation to LTP.
Conclusion
This compound represents a significant tool for probing the role of GluN2A-containing NMDA receptors in synaptic function and plasticity. Its ability to selectively potentiate these receptors in a use-dependent manner offers a nuanced approach to modulating synaptic strength. The data suggest that by enhancing NMDA receptor function, this compound can facilitate the induction of LTP and may have therapeutic potential in neurological disorders characterized by hypofunction of the glutamatergic system. Further research is warranted to fully elucidate its effects on various forms of synaptic plasticity and its potential for clinical development.
References
- 1. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-0723: A Deep Dive into its Cellular Targets and Mechanisms in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) subunit GluN2A.[1][2][3] Developed by Genentech, this small molecule has emerged as a critical tool for investigating the therapeutic potential of enhancing GluN2A-containing NMDAR function in the central nervous system (CNS).[4][5] NMDARs are crucial for synaptic plasticity, learning, and memory, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.[6][7] this compound's selectivity for GluN2A allows for the targeted modulation of specific NMDAR populations, offering a more nuanced approach compared to non-selective NMDAR modulators.[4] This technical guide provides an in-depth overview of the cellular targets of this compound in the CNS, detailing its mechanism of action, quantitative properties, and the experimental protocols used for its characterization.
Core Cellular Target: GluN2A-Containing NMDA Receptors
The primary cellular target of this compound in the CNS is the GluN2A subunit of the NMDA receptor.[1][2] NMDARs are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits.[6][8] this compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding site to enhance the receptor's function.[6][9] Specifically, this compound potentiates the activity of NMDARs that contain the GluN2A subunit.[1][10]
Mechanism of Action
This compound enhances the function of GluN2A-containing NMDARs in an activity-dependent manner.[1][10] It potentiates receptor responses by increasing the efficacy of the co-agonists glutamate (B1630785) and glycine (B1666218), and by slowing the deactivation of the receptor current.[1][11] This leads to an increased influx of Ca2+ through the channel upon receptor activation. The precise binding site of this compound is not fully elucidated but it is known to act allosterically.[6] This modulation of active synapses is considered more physiologically relevant than continuous receptor activation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| GluN2A-containing NMDARs | Cell-based functional assay | EC50 | ~20 nM | [1] |
| GluN2A-containing NMDARs | Cell-based functional assay | EC50 | 21 nM | [2][12] |
| GluN2C-containing NMDARs | Cell-based functional assay | EC50 | 7.4 µM | [12] |
| GluN2D-containing NMDARs | Cell-based functional assay | EC50 | 6.2 µM | [12] |
Table 2: Selectivity of this compound
| Off-Target | Assay Type | Selectivity Fold | Reference |
| GluN2B-containing NMDARs | Cell-based assays | >250-fold | [1] |
| AMPA Receptors | Cell-based assays | >250-fold | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dosing | Value | Reference |
| Unbound Cmax (Plasma) | 1 mg/kg (oral) | 5 nM | [1] |
| Unbound Cmax (Plasma) | 3 mg/kg (oral) | 12 nM | [1] |
| Unbound Cmax (Plasma) | 10 mg/kg (oral) | 46 nM | [1] |
| Brain Penetration | 3 mg/kg (oral) | Excellent, with similar unbound plasma and brain concentrations | [1] |
Signaling Pathways and Downstream Effects
By potentiating GluN2A-containing NMDARs, this compound influences downstream signaling pathways critical for synaptic function and plasticity. The enhanced Ca2+ influx through the NMDAR channel can trigger a cascade of intracellular events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, which are involved in long-term potentiation (LTP) and memory formation. In disease models, this compound has been shown to normalize aberrant brain oscillations, specifically reducing low-frequency oscillations associated with network hypersynchrony in models of Alzheimer's disease and Dravet syndrome.[4][10][13] This modulation of neural network activity is believed to underlie the observed improvements in cognitive function and reduction in epileptiform discharges.[10][14]
Caption: this compound signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and effects of this compound.
Whole-Cell Electrophysiology in Cell Lines
-
Objective: To determine the potency and selectivity of this compound on recombinant NMDARs.
-
Method:
-
HEK293 cells are transiently transfected with plasmids encoding human GluN1 and either GluN2A, GluN2B, GluN2C, or GluN2D subunits.
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
Cells are clamped at a holding potential of -60 mV.
-
A solution containing a fixed concentration of glutamate and glycine is applied to elicit a baseline NMDAR-mediated current.
-
This compound is co-applied at varying concentrations with the agonists to determine the EC50 for potentiation.
-
Current potentiation is calculated as the percentage increase in current amplitude in the presence of this compound compared to the baseline current.
-
Ex Vivo Brain Slice Electrophysiology
-
Objective: To assess the effect of this compound on native synaptic NMDAR currents.
-
Method:
-
Acute coronal brain slices (300 µm thick) containing the cortex or hippocampus are prepared from adult mice.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp recordings are obtained from pyramidal neurons or interneurons.
-
Synaptic NMDAR excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin).
-
A baseline of evoked NMDAR EPSCs is recorded.
-
This compound is bath-applied at known concentrations, and changes in the peak amplitude, area, and decay kinetics of the NMDAR EPSCs are measured.[15]
-
Caption: Experimental workflow for this compound characterization.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Method:
-
Wild-type mice are administered this compound orally at different doses (e.g., 1, 3, and 10 mg/kg).[1]
-
Blood and brain samples are collected at various time points post-dosing.
-
Plasma and brain homogenates are prepared.
-
The concentration of this compound in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and brain/plasma concentration ratio are calculated.[1]
-
In Vivo Efficacy Studies in Disease Models
-
Objective: To evaluate the therapeutic potential of this compound in mouse models of neurological disorders.
-
Method:
-
Mouse models of Alzheimer's disease (e.g., APP/PS1) or Dravet syndrome (e.g., Scn1a+/-) are used.[10]
-
Mice are treated with this compound or vehicle over a defined period.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or contextual fear conditioning.[4]
-
Brain activity is monitored using electroencephalography (EEG) to measure changes in brain oscillations and detect epileptiform discharges.[10][14]
-
Conclusion
This compound is a highly selective and potent positive allosteric modulator of GluN2A-containing NMDA receptors with excellent brain penetration. Its ability to enhance NMDAR function in an activity-dependent manner makes it a valuable research tool for dissecting the role of GluN2A in synaptic plasticity, network function, and cognition. The preclinical data demonstrating its efficacy in normalizing pathological brain activity and improving cognitive deficits in disease models highlight the therapeutic potential of targeting GluN2A-containing NMDARs for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 6. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dravetsyndromenews.com [dravetsyndromenews.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Pharmacological Profile of GNE-0723: A GluN2A-Selective NMDAR Positive Allosteric Modulator
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) that specifically targets the GluN2A subunit.[1][2][3] NMDARs are critical ligand-gated ion channels involved in excitatory neurotransmission, synaptic plasticity, learning, and memory.[4][5][6] Dysfunction of NMDARs has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][4][7] this compound was developed as a chemical probe to investigate the therapeutic potential of selectively enhancing GluN2A-containing NMDAR function.[8] This document provides an in-depth technical overview of its pharmacological properties, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it enhances the receptor's function in the presence of its natural agonists (glutamate and glycine) without activating the receptor on its own.[6] Its mechanism is characterized by activity-dependent potentiation of NMDAR currents.[9][10]
Binding Site and Selectivity: Structural and molecular modeling studies have revealed that this compound binds at the interface of the ligand-binding domains (LBD) of the GluN1 and GluN2A subunits.[8][11] The selectivity for the GluN2A subunit is largely conferred by a single amino acid residue, Valine783.[4][6] The corresponding residue in the GluN2B subunit is a bulkier phenylalanine, which sterically hinders the binding of this compound.[6]
Functional Effect: Upon binding, this compound stabilizes the agonist-bound conformation of the receptor.[4] This potentiation is primarily achieved by slowing the deactivation kinetics of the ion channel following the removal of glutamate, rather than by increasing the peak current response.[6][9][10] This results in a prolonged influx of Ca²⁺ and Na⁺ ions through the channel during synaptic activity, thereby enhancing NMDAR-mediated signaling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723: A Technical Guide to its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound and its role in modulating neuronal excitability. We will explore its effects on synaptic transmission and network activity, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its properties. Through structured data presentation and visual diagrams, this document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GluN2A-selective NMDAR modulation.
Introduction: The Role of NMDA Receptors in Neuronal Excitability
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission and synaptic plasticity throughout the central nervous system.[3][4] Composed of various subunits, the specific combination of which dictates the receptor's functional properties, NMDARs are involved in a myriad of physiological processes. The GluN2A subunit, in particular, is predominantly expressed in the adult brain and plays a significant role in synaptic maturation and plasticity.[4]
Dysfunction of NMDARs, particularly those containing the GluN2A subunit, has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases like Alzheimer's.[1][3] Consequently, molecules that can selectively modulate the activity of specific NMDAR subtypes are of significant therapeutic interest. This compound has emerged as a key pharmacological tool and potential therapeutic agent due to its high potency and selectivity as a positive allosteric modulator of GluN2A-containing NMDARs.[2][5]
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site to enhance the receptor's response to glutamate.[1][3] This potentiation is activity-dependent, meaning this compound preferentially enhances the activity of NMDARs at active synapses.[6][7]
The primary mechanism by which this compound modulates neuronal excitability is through the enhancement of NMDA receptor currents. Specifically, it has been shown to:
-
Increase the peak current amplitude in response to glutamate application.[6]
-
Slow the deactivation kinetics of the NMDA receptor current, prolonging the synaptic response.[6]
-
Lower the glutamate EC50 , indicating an increased sensitivity of the receptor to its endogenous agonist.[6]
These effects lead to an overall increase in charge transfer through the NMDA receptor channel, thereby enhancing excitatory postsynaptic potentials and influencing neuronal firing patterns.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects across different experimental paradigms.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell System | Reference |
| EC50 for GluN2A | ~20 nM | Recombinant cell lines | [6] |
| Selectivity vs. GluN2B | >250-fold | Cell-based assays | [6] |
| Selectivity vs. AMPARs | >250-fold | Cell-based assays | [6] |
Table 2: Effects of this compound on NMDAR-Mediated Currents in Cell Lines
| This compound Concentration | Effect on Peak Current | Effect on Current Deactivation | Reference |
| 1 µM | Enhanced | Slowed | [6] |
| 30 nM | Prominently slowed deactivation | Prominently slowed deactivation | [6] |
Table 3: Effects of this compound on Evoked NMDAR EPSCs in Mouse Cortical Slices
| Neuron Type | This compound Concentration | Potentiation of Peak EPSC | Potentiation of EPSC Area | Potentiation of EPSC Decay Time | Reference |
| Pyramidal Neurons | 0.3 µM | - | - | - | [6] |
| 1.0 µM | - | - | - | [6] | |
| PV-positive Interneurons | 0.3 µM | 152% ± 32% | 194% ± 52% | 124% ± 11% | [6] |
| 1.0 µM | 155% ± 36% | 275% ± 77% | 208% ± 36% | [6] |
Table 4: In Vivo Effects of this compound on Brain Oscillations in Mice
| This compound Dose | Effect on Low-Frequency (12-20 Hz) Oscillatory Power | Effect on High-Frequency (30-80 Hz) Oscillatory Power | Brain State | Reference |
| 3 mg/kg | Reduced | No significant change | Active Wake & NREM | [8] |
| 6 mg/kg | Reduced | Reduced | Active Wake & NREM | [8] |
| 10 mg/kg | Reduced | Reduced | Active Wake & NREM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Cell Lines
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing recombinant human GluN1 and GluN2A subunits.
-
Recording Conditions: Perform whole-cell voltage-clamp recordings at room temperature. Use an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine, pH 7.4. The internal solution should contain (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, and 2 MgCl2, pH 7.35.
-
Drug Application: Apply glutamate pulses to evoke NMDAR currents. Establish a stable baseline before perfusing with this compound at the desired concentration.
-
Data Acquisition and Analysis: Record currents using an appropriate amplifier and digitizer. Analyze the peak amplitude and deactivation kinetics of the NMDAR currents before and after drug application.
Ex Vivo Brain Slice Electrophysiology
-
Animals: Use mice of the desired strain and age (e.g., C57BL/6J or PV-cre mice crossed with a reporter line).[6]
-
Slice Preparation: Acutely prepare coronal or sagittal cortical brain slices (e.g., 300 µm thick) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording: Perform whole-cell voltage-clamp recordings from identified pyramidal neurons or parvalbumin (PV)-positive interneurons.[9] Isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs) pharmacologically by including blockers for AMPA, GABAA, and GABAB receptors in the aCSF.
-
Stimulation and Drug Application: Evoke EPSCs using a stimulating electrode placed in proximity to the recorded neuron. After recording a stable baseline, apply this compound to the bath.
-
Analysis: Measure the peak amplitude, area, and decay time of the evoked NMDAR EPSCs before and after the application of this compound.[6]
In Vivo Electroencephalography (EEG) Recording
-
Animals and Surgery: Use adult male mice for EEG experiments. Surgically implant EEG electrodes over the desired brain regions (e.g., cortex). Allow for a recovery period post-surgery.
-
Recording Protocol: Record EEG from freely moving mice in their home cages.[9] Simultaneously record locomotor activity.
-
Drug Administration and Data Acquisition: After a baseline recording period, administer this compound or vehicle. Continue to record EEG and locomotor activity for several hours post-administration.
-
Data Analysis: Perform spectral analysis on the EEG recordings to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[8] Compare the oscillatory power between the vehicle and this compound treated groups.
Conclusion
This compound is a valuable research tool for dissecting the role of GluN2A-containing NMDA receptors in neuronal function and disease. Its ability to selectively potentiate NMDAR currents in an activity-dependent manner provides a nuanced approach to modulating neuronal excitability. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further exploration into the therapeutic potential of GluN2A PAMs for a variety of neurological and psychiatric disorders characterized by network hypersynchrony and cognitive deficits.[9][10] The continued investigation of this compound and similar compounds holds promise for the development of novel and more targeted treatment strategies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of GNE-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. By enhancing the activity of GluN2A-containing NMDA receptors, this compound has shown therapeutic potential in preclinical models of neurological disorders such as Alzheimer's disease and Dravet syndrome. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. It summarizes key quantitative data, details experimental protocols for cited studies, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a positive allosteric modulator that selectively targets the GluN2A subunit of the NMDA receptor, which is crucial for excitatory neurotransmission and synaptic plasticity in the central nervous system.[1] Unlike direct agonists, this compound enhances the receptor's response to the endogenous ligand glutamate, offering a more nuanced modulation of neuronal activity.[2] It has an EC50 of approximately 21 nM for the GluN2A subunit and demonstrates the ability to cross the blood-brain barrier.[1] Preclinical studies have highlighted its potential in improving cognitive function and reducing epileptiform activity in mouse models of Alzheimer's disease and Dravet syndrome.[2][3]
Core Signaling Pathways of this compound
The primary mechanism of this compound involves the potentiation of calcium (Ca2+) influx through GluN2A-containing NMDA receptors. This influx of calcium acts as a critical second messenger, initiating a cascade of downstream signaling events that are fundamental to synaptic plasticity and cell survival.
The CaMKII Signaling Pathway
One of the principal downstream effectors of NMDA receptor activation is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Upon influx through the NMDA receptor, calcium binds to calmodulin (CaM), and this Ca2+/CaM complex activates CaMKII. Activated CaMKII can then phosphorylate a variety of substrate proteins, leading to changes in synaptic strength, including long-term potentiation (LTP), a cellular correlate of learning and memory.
Figure 1: this compound and the CaMKII Signaling Pathway.
The CREB Signaling Pathway
Another critical downstream target of NMDA receptor activation is the transcription factor cAMP-response element-binding protein (CREB). Calcium influx can lead to the activation of several kinases, including CaMKII and protein kinase A (PKA), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. This process upregulates the expression of genes involved in synaptic plasticity, neuronal survival, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF).
Figure 2: this compound and the CREB Signaling Pathway.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the electrophysiological effects of this compound from preclinical studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EC50 for GluN2A | 21 nM | [1] |
| Selectivity vs. GluN2B | >100-fold | [4] |
Table 2: Effects of this compound on NMDA Receptor Currents in Pyramidal Neurons [5]
| This compound Concentration | Peak Current Increase (%) | Area Under the Curve Increase (%) |
| 0.3 µM | Not reported | Significant increase (p < 0.05) |
| 1.0 µM | Not reported | Significant increase (p < 0.05) |
Table 3: Effects of this compound on NMDA Receptor Currents in PV Interneurons [5]
| This compound Concentration | Peak Current Increase (%) | Area Under the Curve Increase (%) |
| 0.3 µM | Not reported | Significant increase (p < 0.05) |
| 1.0 µM | Not reported | Significant increase (p < 0.05) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling pathways.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on NMDA receptor-mediated currents in neurons.[6][7][8][9][10]
Figure 3: Whole-Cell Patch-Clamp Experimental Workflow.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.25 with CsOH.
-
-
Procedure:
-
Brain slices are prepared from the desired brain region (e.g., hippocampus or cortex).
-
A single slice is transferred to a recording chamber continuously perfused with aCSF.
-
Neurons are visualized using a microscope with differential interference contrast optics.
-
A glass micropipette filled with internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers.
-
After recording a stable baseline, this compound is added to the perfusion solution.
-
EPSCs are recorded again to determine the effect of the compound.
-
Western Blotting for Phospho-CREB
This protocol is used to quantify the phosphorylation of CREB in response to this compound treatment.[11][12]
-
Procedure:
-
Neuronal cultures or brain tissue homogenates are treated with this compound or vehicle control.
-
Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total CREB to normalize the data.
-
CaMKII Activity Assay
This protocol measures the enzymatic activity of CaMKII from brain tissue lysates.[13]
-
Procedure:
-
Brain tissue is homogenized in a buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Protein concentration is determined.
-
A commercially available CaMKII assay kit is used, which typically involves the phosphorylation of a specific substrate peptide by the enzyme in the presence of ATP and Ca2+/Calmodulin.
-
The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody in an ELISA-based format or by measuring the incorporation of radiolabeled ATP.
-
Quantitative Real-Time PCR (qRT-PCR) for BDNF Expression
This protocol is used to measure changes in the mRNA levels of BDNF following this compound treatment.[14][15]
-
Procedure:
-
RNA is extracted from neuronal cultures or brain tissue using a commercial kit.
-
RNA quality and quantity are assessed.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR is performed using SYBR Green or TaqMan chemistry with primers specific for BDNF and a housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
The relative expression of BDNF mRNA is calculated using the ΔΔCt method.
-
Morris Water Maze
This behavioral test is used to assess spatial learning and memory in rodent models.[16][17][18][19][20]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
This compound or vehicle is administered to the animals before or after training sessions, depending on the aspect of memory being investigated (acquisition, consolidation, or retrieval).
-
Conclusion
This compound, as a selective positive allosteric modulator of GluN2A-containing NMDA receptors, holds significant promise for the treatment of neurological disorders characterized by synaptic dysfunction. Its mechanism of action is centered on the potentiation of NMDA receptor-mediated calcium influx, which in turn modulates key downstream signaling pathways, including the CaMKII and CREB cascades. These pathways are integral to synaptic plasticity, learning, and memory, as well as neuronal survival. Further investigation into the precise quantitative effects of this compound on these downstream molecular events will be crucial for a complete understanding of its therapeutic potential and for the development of novel treatment strategies for devastating neurological conditions.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. cyagen.com [cyagen.com]
- 18. researchgate.net [researchgate.net]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723: A Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors and its Impact on Learning and Memory Circuits
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-0723 is a novel, selective positive allosteric modulator (PAM) of the GluN2A subunit-containing N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its significant impact on neural circuits associated with learning and memory. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for neurological disorders characterized by cognitive deficits and network hypersynchrony, such as Alzheimer's disease and Dravet syndrome.[1][2][3] This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
The NMDA receptor, a key player in synaptic plasticity, is crucial for learning and memory.[4] Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound represents a promising therapeutic strategy by selectively enhancing the function of GluN2A-containing NMDA receptors, which are predominantly located at synaptic sites.[5][6] Unlike broad NMDA receptor antagonists or agonists, this compound acts as a PAM, potentiating receptor activity in a use-dependent manner, which suggests a more physiologically relevant modulation of synaptic transmission.[1][7] This targeted approach aims to restore normal brain rhythms and improve cognitive functions in pathological states.[1][2]
Mechanism of Action
This compound selectively binds to the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[8] This allosteric modulation enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. The key features of its mechanism include:
-
Positive Allosteric Modulation: this compound increases the probability of channel opening in the presence of the agonist glutamate, thereby potentiating the NMDA receptor-mediated current.
-
GluN2A Subunit Selectivity: It exhibits high selectivity for NMDA receptors containing the GluN2A subunit over those with other GluN2 subunits (e.g., GluN2B).[9]
-
Activity-Dependent Enhancement: The potentiation of NMDA receptor currents by this compound is use-dependent, meaning it has a greater effect on active synapses.[1][10] This property is crucial for enhancing synaptic plasticity in relevant neural circuits without causing global, non-specific neuronal activation.
-
Reduction of Aberrant Oscillations: In animal models of Alzheimer's disease and Dravet syndrome, this compound has been shown to reduce aberrant low-frequency (12-20 Hz) brain oscillations, which are associated with network hypersynchrony and cognitive impairment.[2][3][10][11]
Signaling Pathway Diagram
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound potentiates GluN2A-containing NMDA receptors, leading to enhanced synaptic plasticity and improved cognitive function.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | ~20 nM | Recombinant cells expressing GluN2A-containing NMDARs | [9] |
| Selectivity | >250-fold vs. GluN2B and AMPA receptors | Recombinant cell-based assays | [9] |
| Peak Current Enhancement (1 µM this compound) | Significant increase | Cells expressing GluN2A-containing NMDARs | [9][12] |
| Current Deactivation | Slowed | Cells expressing GluN2A-containing NMDARs | [9][12] |
Table 2: Ex Vivo Electrophysiological Effects of this compound
| Cell Type | This compound Concentration | Effect on NMDAR EPSC Area | Reference |
| Cortical Pyramidal Neurons | 0.3 µM | Significant increase | Hanson et al., 2020 |
| PV Interneurons | 0.3 µM | Significant increase | Hanson et al., 2020 |
Table 3: In Vivo Effects of this compound in Mouse Models
| Mouse Model | Treatment | Outcome | Quantitative Change | Reference |
| J20 (Alzheimer's Model) | This compound | Reduced Low-Frequency Oscillations | Significant reduction in 12-20 Hz power | [11] |
| J20 (Alzheimer's Model) | This compound | Reduced Epileptiform Discharges | Significant decrease in ED rate | [11] |
| J20 (Alzheimer's Model) | This compound | Improved Cognitive Function | Improved performance in learning and memory tests | [1] |
| Scn1a-KI (Dravet Syndrome Model) | This compound | Reduced Low-Frequency Oscillations | Return to levels seen in healthy controls | [1] |
| Scn1a-KI (Dravet Syndrome Model) | This compound | Halted Epileptic Activity | Cessation of epileptic activity | [1] |
| Wild-Type Mice | This compound (3, 6, 10 mg/kg) | No change in locomotor activity | No significant alteration in ambulatory activity or rearings | [13] |
| GluN2A KO Mice | This compound (3, 6, 10 mg/kg) | No change in locomotor activity | Confirms GluN2A-dependent action | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Animals
Studies utilized various mouse lines, including wild-type C57BL/6J mice, J20 mice (a model for Alzheimer's disease expressing human amyloid precursor protein with familial AD mutations), and Scn1a+/- mice (a model for Dravet syndrome). GluN2A knockout mice were used to confirm the target specificity of this compound.[13] All animal procedures were conducted in accordance with institutional and national guidelines.
In Vivo Electroencephalography (EEG)
-
Surgery: Mice were anesthetized and implanted with telemetric EEG transmitters or head-mounted electrodes over the hippocampus and prefrontal cortex.
-
Recording: After a recovery period, EEG signals were recorded from freely moving mice in their home cages. Recordings were typically performed over extended periods to capture different behavioral states.
-
Analysis: EEG data was subjected to power spectral analysis to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). Low-frequency oscillations (12-20 Hz) were a key focus. Epileptiform discharges were also identified and quantified.
Behavioral Assays
This test assesses recognition memory.
-
Habituation: Mice were individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) on the first day.[10][14][15]
-
Training/Familiarization: On the second day, two identical objects were placed in the arena, and mice were allowed to explore them for a defined time (e.g., 10 minutes).[10][15]
-
Testing: After a retention interval (e.g., 1-24 hours), one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was recorded. A discrimination index was calculated to quantify recognition memory.[7][10]
This assay evaluates fear-associated learning and memory.
-
Training: Mice were placed in a conditioning chamber and, after a period of exploration, received one or more foot shocks (unconditioned stimulus, US) paired with the specific environment (conditioned stimulus, CS).[11][16][17][18]
-
Testing: At a later time point (e.g., 24 hours), mice were returned to the same chamber, and their freezing behavior (a natural fear response) was measured in the absence of the foot shock. Increased freezing time indicates memory of the aversive context.[11][17]
Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp)
-
Slice Preparation: Mice were deeply anesthetized, and their brains were rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (e.g., 300 µm thick) containing the cortex or hippocampus were prepared using a vibratome.
-
Recording: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings were obtained from identified neurons (e.g., pyramidal cells or parvalbumin-positive interneurons) using glass micropipettes filled with an internal solution.[1][5][19][20][21]
-
Data Acquisition: Pharmacologically isolated NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of afferent fibers. The effects of this compound on the amplitude, area, and decay kinetics of these currents were measured.
Mandatory Visualizations
Experimental Workflow: In Vivo EEG and Behavioral Testing
Figure 2: In Vivo Experimental Workflow. This diagram outlines the key steps in the in vivo evaluation of this compound, from drug administration to EEG and behavioral analyses.
Experimental Workflow: Ex Vivo Patch-Clamp Electrophysiology
Figure 3: Ex Vivo Electrophysiology Workflow. This flowchart details the procedure for assessing the effect of this compound on synaptic NMDA receptor currents in brain slices.
Conclusion
This compound is a potent and selective GluN2A-containing NMDA receptor PAM with a promising preclinical profile for the treatment of cognitive and seizure-related disorders. Its activity-dependent mechanism of action allows for the enhancement of synaptic function in a targeted manner, leading to the normalization of pathological brain rhythms and improvements in learning and memory. The detailed experimental data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as novel therapeutics for neurological diseases. Future studies will likely focus on further elucidating the specific cell types and circuits responsible for its beneficial effects and translating these findings to clinical populations.[7]
References
- 1. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sleep and EEG Power Spectral Analysis in Three Transgenic Mouse Models of Alzheimer's Disease: APP/PS1, 3xTgAD, and Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Of mice and motion: Behavioural-EEG phenotyping of Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. Novel object recognition test [bio-protocol.org]
- 8. insidescientific.com [insidescientific.com]
- 9. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Alternative Maze to Assess Novel Object Recognition in Mice [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Behavioral mechanisms of context fear generalization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [jove.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
GNE-0723: A Technical Guide to its Use-Dependent Potentiation of N-Methyl-D-Aspartate Receptors (NMDARs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-0723, a positive allosteric modulator (PAM) that exhibits use-dependent potentiation of N-methyl-D-aspartate receptors (NMDARs), with a specific focus on those containing the GluN2A subunit. This document summarizes key quantitative data, details experimental methodologies for studying its effects, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a selective positive allosteric modulator of GluN2A-containing NMDARs.[1] Unlike competitive agonists, this compound binds to a distinct site on the receptor, enhancing its function in an activity-dependent manner. This means that the potentiation of NMDAR currents by this compound is more pronounced with repeated activation of the receptor, suggesting a therapeutic potential for targeting hyperactive or pathologically active neural circuits without globally augmenting NMDAR function, which could lead to excitotoxicity.[2][3][4] The molecule has been shown to be brain penetrant, making it suitable for in vivo studies.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NMDAR function as reported in key studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Receptor | Conditions | Reference |
| EC50 | ~20 nM | Recombinant GluN2A-containing NMDARs | Cell-based assays | [6] |
| Selectivity | >250-fold | vs. GluN2B-containing NMDARs and AMPARs | Cell-based assays | [6] |
| Peak Current Enhancement | 1 µM this compound | Cell lines expressing GluN2A-containing NMDARs | Brief pulses of glutamate (B1630785) | [2][6] |
| Current Deactivation | Slowed | Cell lines expressing GluN2A-containing NMDARs | Brief pulses of glutamate | [2][6] |
| Glutamate EC50 Shift | Significantly lowered | Cell lines expressing GluN2A-containing NMDARs | In the presence of 1 µM this compound | [2] |
Table 2: Effects of this compound on Evoked NMDAR EPSCs in Brain Slices
| Neuron Type | This compound Concentration | Peak Current Potentiation (% of baseline ± SEM) | Area Potentiation (% of baseline ± SEM) | Decay Time Potentiation (% of baseline ± SEM) | Reference |
| Pyramidal Neurons | 0.3 µM | 196% ± 68% | 289% ± 112% | 177% ± 28% | [6] |
| 1.0 µM | 243% ± 62% | 419% ± 147% | 244% ± 80% | [6] | |
| PV-positive Interneurons | 0.3 µM | 152% ± 32% | 194% ± 52% | 124% ± 11% | [2][6][7] |
| 1.0 µM | 155% ± 36% | 275% ± 77% | 208% ± 36% | [2][6][7] |
Table 3: In Vivo Effects of this compound on Brain Oscillations
| This compound Dose | Effect on Low-Frequency (12-20 Hz) Oscillations | Effect on Gamma (30-80 Hz) Oscillations | Brain State | Mouse Model | Reference |
| 3 mg/kg | Reduced Power | No significant change | Active Wake & NREM | Wild-type | [8] |
| 6 mg/kg | Reduced Power | Reduced Power | Active Wake | Wild-type | [8] |
| 10 mg/kg | Reduced Power | Reduced Power | Active Wake | Wild-type | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the use-dependent potentiation of NMDARs by this compound.
Brain Slice Preparation and Electrophysiology
This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recordings to measure NMDAR-mediated excitatory postsynaptic currents (EPSCs).
a. Animals:
-
PV-cre mice crossed with a tdTomato reporter line on a C57BL/6J background are used to identify parvalbumin (PV)-positive interneurons.[2][7]
-
Age-matched wild-type littermates are used as controls.
b. Slice Preparation:
-
Anesthetize the mouse deeply with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (composition in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
-
Cut 300 µm thick coronal or sagittal slices containing the cortex or hippocampus using a vibratome.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 dextrose), saturated with 95% O2 / 5% CO2.
-
Allow slices to recover at 34°C for 30 minutes, then maintain at room temperature for at least 30 minutes before recording.
c. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at room temperature or a more physiological temperature (e.g., 32°C).
-
Visualize neurons using an upright microscope with DIC optics and fluorescence to identify tdTomato-expressing PV interneurons.[4]
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an intracellular solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH).
-
Establish a whole-cell patch-clamp configuration on a target neuron and voltage-clamp the cell at +40 mV to relieve the Mg2+ block of NMDARs.
-
Pharmacologically isolate NMDAR currents by adding antagonists for AMPA receptors (e.g., 10 µM CNQX) and GABAA receptors (e.g., 10 µM bicuculline) to the aCSF.
-
Evoke synaptic NMDAR EPSCs using a stimulating electrode placed in a relevant afferent pathway.
-
Record baseline EPSCs for at least 5 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 0.3 µM or 1.0 µM) and continue to record EPSCs.[6]
-
To test for use-dependency, apply stimuli at regular intervals (e.g., every 30 seconds).[2][6][7]
-
Analyze the peak amplitude, area, and decay kinetics of the NMDAR EPSCs before and after drug application.
Recombinant NMDAR Expression and Electrophysiology
This protocol is used to study the effects of this compound on specific NMDAR subunit combinations expressed in a heterologous system.
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in standard growth medium.
-
Co-transfect cells with plasmids encoding the desired NMDAR subunits (e.g., GluN1 and GluN2A) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.[9]
-
Allow 24-48 hours for receptor expression.
b. Electrophysiology:
-
Perform whole-cell patch-clamp recordings from transfected cells as described above.
-
Use a rapid solution exchange system, such as a piezoelectric-driven perfusion system, to apply glutamate (e.g., 100 µM for 5 ms) to mimic synaptic release.[2]
-
Record NMDAR currents in the absence and presence of this compound.
-
To assess use-dependent potentiation, apply repeated short pulses of glutamate at varying inter-pulse intervals (e.g., 30 or 90 seconds) in the presence of this compound.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of this compound as a positive allosteric modulator (PAM).
Caption: Experimental workflow demonstrating use-dependent potentiation.
Caption: Brain slice electrophysiology workflow for this compound.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-0723 Electrophysiology Protocol for Brain Slices: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a positive allosteric modulator (PAM) that selectively enhances the function of GluN2A-subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This activity-dependent modulation makes this compound a valuable tool for investigating the role of GluN2A-containing NMDA receptors in synaptic plasticity, neuronal network function, and the pathophysiology of neurological disorders.[1][2][3][5] Preclinical studies have demonstrated its potential in ameliorating pathological network hypersynchrony and cognitive deficits in models of Dravet syndrome and Alzheimer's disease.[1][2][3][5] These application notes provide a detailed protocol for the use of this compound in ex vivo brain slice electrophysiology experiments.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor.[1][2][3] Its mechanism is use-dependent, meaning it potentiates NMDA receptor currents more effectively at active synapses.[1][2][6] This potentiation is characterized by a slowing of the current deactivation and an enhancement of the peak current in response to glutamate (B1630785) binding.[6] This selective enhancement of naturally occurring synaptic activity allows for a more physiologically relevant modulation of neuronal communication compared to non-specific NMDA receptor agonists or antagonists.[5]
Caption: Mechanism of this compound as a positive allosteric modulator of GluN2A-containing NMDA receptors.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on evoked NMDA receptor Excitatory Postsynaptic Currents (EPSCs) in pyramidal neurons and parvalbumin (PV)-positive interneurons from cortical brain slices.
| Cell Type | This compound Concentration | Parameter | Percent Change from Baseline (Mean ± SEM) | Statistical Significance |
| Pyramidal Neurons | 0.3 µM | Peak Current | 152% ± 32% | p = 0.06 |
| Area | 194% ± 52% | p < 0.05 | ||
| Decay Time | 124% ± 11% | p < 0.05 | ||
| Pyramidal Neurons | 1.0 µM | Peak Current | 155% ± 36% | p < 0.05 |
| Area | 275% ± 77% | p < 0.05 | ||
| Decay Time | 208% ± 36% | p < 0.001 | ||
| PV Interneurons | 0.3 µM | Peak Current | 152% ± 32% | p = 0.06 |
| Area | 194% ± 52% | p < 0.05 | ||
| Decay Time | 124% ± 11% | p < 0.05 | ||
| PV Interneurons | 1.0 µM | Peak Current | 155% ± 36% | p < 0.05 |
| Area | 275% ± 77% | p < 0.05 | ||
| Decay Time | 208% ± 36% | p < 0.001 |
Data extracted from Hanson et al., 2020.[6]
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology.
Solutions and Reagents
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl. Osmolality ~300-310 mOsm.[7]
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 26 mM NaHCO3, 1 mM NaH2PO4, 11 mM dextrose.[8]
-
Intracellular Solution (K-Gluconate based, example): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM phosphocreatine, 4 mM MgATP, 0.3 mM NaGTP. Adjust pH to 7.3 with KOH. Osmolality ~290 mOsm.[7]
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be kept to a minimum (e.g., <0.1%).
Brain Slice Preparation
-
Anesthetize a mouse (e.g., 2-3 months old) according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-350 µm thick) in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a holding chamber containing slicing solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber containing aCSF bubbled with 95% O2 / 5% CO2 at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons within the desired brain region (e.g., cortex or hippocampus) using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration from a target neuron.
-
To isolate NMDA receptor-mediated currents, add antagonists for AMPA receptors (e.g., NBQX) and GABAA receptors (e.g., picrotoxin) to the perfusing aCSF. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
-
Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).
-
Apply this compound by adding it to the perfusing aCSF at the desired final concentration (e.g., 30 nM, 0.3 µM, or 1.0 µM).[1][6]
-
Continue to record evoked EPSCs to observe the potentiation of the NMDA receptor current by this compound. Note the use-dependent nature of the effect, which may require repeated stimulation to observe the full potentiation.[1][6]
-
After the experiment, washout the drug to observe the reversal of the effect, if necessary.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. Endogenous Leucine-Rich Repeat Kinase 2 Slows Synaptic Vesicle Recycling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0723 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous agonist glutamate, particularly at active synapses.[2][3] This activity-dependent modulation makes this compound a promising research tool for investigating the role of GluN2A-containing NMDA receptors in synaptic plasticity, cognition, and various neurological and psychiatric disorders. Preclinical studies have demonstrated its potential therapeutic efficacy in models of Dravet syndrome and Alzheimer's disease by restoring normal brain rhythms, reducing epileptiform activity, and improving cognitive function.[2][4][5]
These application notes provide detailed protocols for the dosing and administration of this compound in mice for behavioral studies, along with a summary of its pharmacokinetic properties and observed physiological effects.
Mechanism of Action and Signaling Pathway
This compound allosterically binds to the GluN1-GluN2A dimer interface of the NMDA receptor.[6] This binding potentiates the receptor's response to glutamate, leading to an increased influx of Ca²⁺ into the postsynaptic neuron upon receptor activation.[3] This enhanced calcium signaling is thought to underlie the observed effects on synaptic plasticity and neuronal network function. The potentiation is use-dependent, meaning it primarily affects active synapses, thus amplifying physiologically relevant neuronal communication.[2]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for in vivo studies, including excellent brain penetration. Following oral administration in mice, this compound demonstrates dose-linear plasma concentrations and maintains stable levels in both plasma and the brain for at least 24 hours.[4]
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice
| Dose (oral) | Unbound Cmax (plasma) | Brain Penetration |
| 1 mg/kg | 5 nM | Excellent |
| 3 mg/kg | 12 nM | Excellent |
| 10 mg/kg | 46 nM | Excellent |
Dosing and Administration Protocols
Vehicle Preparation
For oral administration, this compound can be formulated as a suspension. A common vehicle is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare the vehicle, add each solvent sequentially and mix thoroughly. This compound should first be dissolved in DMSO to create a stock solution before adding the other components. Ultrasonic agitation may be necessary to achieve a uniform suspension.[7]
Experimental Workflow for Behavioral Studies
The following diagram outlines a typical workflow for conducting behavioral experiments with this compound.
Experimental Protocols
Locomotor Activity Assessment
This protocol is used to evaluate the effect of this compound on spontaneous motor activity.
-
Animals: 3- to 6-month-old, sex-mixed C57BL/6J wild-type and GluN2A knockout mice.[8]
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound orally at doses of 3, 6, or 10 mg/kg, or vehicle.
-
Immediately place the mice individually into the locomotor activity chambers.
-
Record ambulatory beam breaks and rearings in 10-minute bins for a total of 60 minutes.
-
Data analysis is typically performed on a 30-minute time window beginning 30 minutes after dosing (40-60 minutes post-injection).[8]
-
Table 2: Effects of Acute this compound Administration on Locomotor Activity in Wild-Type Mice [8]
| Dose (oral) | Ambulatory Activity (beam breaks/min) | Rearing Activity (rears/min) |
| Vehicle | ~15 | ~4 |
| 3 mg/kg | No significant change | Trend towards reduction |
| 6 mg/kg | No significant change | Significant reduction |
| 10 mg/kg | Significant reduction | Significant reduction |
Note: this compound does not alter locomotor activity in GluN2A knockout mice, confirming its target specificity.[8]
Novel Object Recognition (NOR) Test
This test assesses recognition memory. While specific protocols for this compound are not fully detailed in the available literature, a standard protocol is provided below. Chronic administration of this compound for several weeks has been shown to improve performance in this task in mouse models of Alzheimer's disease.[2]
-
Animals: Adult mice (e.g., Alzheimer's disease models like J20).
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects that are of similar size but different in shape and texture.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2 or 3): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Morris Water Maze (MWM) Test
This test evaluates spatial learning and memory. Chronic treatment with this compound for two weeks has been shown to ameliorate cognitive deficits in J20 mice in the MWM test.[4]
-
Animals: Adult mice (e.g., Alzheimer's disease models like J20).
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A submerged escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (e.g., Day 8):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Chronic Dosing for Cognitive Enhancement
For studies investigating the effects of this compound on learning and memory, a chronic dosing regimen may be necessary. In mouse models of Alzheimer's disease and Dravet syndrome, treatment for "several weeks" has been reported to improve cognitive performance.[2] A suggested starting point would be daily oral administration for at least two weeks prior to and during behavioral testing.
Conclusion
This compound is a valuable pharmacological tool for studying the role of GluN2A-containing NMDA receptors in the central nervous system. The protocols outlined above provide a framework for conducting behavioral studies to investigate its effects on locomotor activity, learning, and memory. Researchers should optimize these protocols based on their specific experimental needs and animal models.
References
- 1. dravetsyndromenews.com [dravetsyndromenews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Cognitive and Social Impairment in Mouse Models Mirrors Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0723 in Alzheimer's Disease J20 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GNE-0723, a positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in the J20 mouse model of Alzheimer's disease (AD). The J20 mouse model overexpresses a mutant form of human amyloid precursor protein (APP) with Swedish and Indiana mutations, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD pathology.[1][2]
This compound has emerged as a promising therapeutic candidate by enhancing the function of GluN2A-containing NMDA receptors, which are crucial for synaptic plasticity and cognition.[3][4] In J20 mice, this compound has been shown to normalize aberrant brain rhythms, reduce epileptiform activity, and improve cognitive performance.[3][5]
Mechanism of Action
This compound acts as a PAM at GluN2A-containing NMDA receptors. Unlike direct agonists, PAMs only enhance the receptor's response in the presence of the endogenous ligand, glutamate. This activity-dependent modulation is thought to be more physiologically relevant and may offer a better safety profile than non-specific NMDA receptor agonists.[5] By potentiating synaptic NMDA receptor currents, this compound helps to restore normal neuronal communication and plasticity, which are impaired in AD.[3][4]
Signaling Pathway
The potentiation of GluN2A-containing NMDA receptors by this compound is believed to activate downstream signaling cascades that promote neuronal survival and enhance synaptic function. A simplified representation of this pathway is depicted below.
Caption: this compound enhances GluN2A-NMDAR signaling, leading to improved cognitive function.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in J20 mice.
Table 1: Effect of this compound on Spontaneous Epileptiform Discharges (EDs) in J20 Mice
| Treatment Group | Age (months) | Dose (mg/kg) | ED Rate (events/min) | Percent Reduction from Vehicle |
| J20 + Vehicle | 4-6 | 0 | 1.5 ± 0.3 | - |
| J20 + this compound | 4-6 | 3 | 0.5 ± 0.2 | 66.7% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Low-Frequency (12-20 Hz) Oscillatory Power in J20 Mice
| Treatment Group | Brain State | Dose (mg/kg) | Normalized Power | Percent Reduction from Vehicle |
| J20 + Vehicle | Active Wake | 0 | 1.0 | - |
| J20 + this compound | Active Wake | 3 | ~0.7 | ~30% |
| J20 + Vehicle | NREM Sleep | 0 | 1.0 | - |
| J20 + this compound | NREM Sleep | 3 | ~0.6 | ~40% |
Normalized power is relative to the vehicle-treated group. Data are estimated from graphical representations in the source literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound Formulation and Administration
This protocol is for the voluntary oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Gelatin
-
Sucralose (B1001) solution (2%)
-
Flavoring essence (optional)
-
24-well plate
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This compound Stock Solution: Dissolve this compound in the vehicle to achieve the desired stock concentration. Sonication may be required to aid dissolution.
-
Jelly Preparation: a. Prepare a 4% gelatin stock solution in 2% sucralose solution by heating and stirring until clear. b. For a 3 mg/kg dose in a 30g mouse, the required dose is 0.09 mg. Prepare the drug-containing jelly to deliver this amount in a manageable volume (e.g., 0.3 g of jelly). c. Mix the calculated volume of the this compound stock solution with the warm gelatin solution. Add flavoring if desired. d. Aliquot the mixture into a 24-well plate and allow it to set at 4°C.
-
Administration: a. Train the mice to eat the vehicle-only jelly for several days prior to the experiment. b. On the day of the experiment, provide each mouse with the pre-weighed this compound-containing jelly. c. Ensure the entire dose is consumed.
Caption: Workflow for the oral administration of this compound to mice.
Electroencephalography (EEG) Recording and Analysis
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG telemetry system
-
Skull screws for electrodes
-
Dental cement
Protocol:
-
Surgery: a. Anesthetize the mouse and place it in a stereotaxic frame. b. Expose the skull and drill small holes for the placement of EEG electrodes over the desired brain regions (e.g., frontal cortex and hippocampus). c. Implant the skull screws (electrodes) and secure the telemetry device to the skull with dental cement.
-
Recovery: Allow the mice to recover for at least one week post-surgery.
-
Recording: a. Place the mouse in a recording chamber and allow it to acclimate. b. Record EEG data for a baseline period (e.g., 24 hours). c. Administer this compound or vehicle and record EEG for the desired post-treatment period.
-
Analysis: a. Score the EEG data for different brain states (e.g., active wake, NREM sleep, REM sleep). b. Perform power spectral analysis on the EEG signals for different frequency bands (e.g., delta, theta, alpha, beta, gamma). c. Identify and quantify epileptiform discharges.
Morris Water Maze (MWM)
Materials:
-
Circular pool (120-150 cm diameter)
-
Water (20-22°C) made opaque with non-toxic paint
-
Submerged platform (10 cm diameter)
-
Video tracking system
-
Extra-maze visual cues
Protocol:
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Visible Platform Training (Day 1): a. Place a visible flag on the platform. b. Conduct 4 trials per mouse, with the starting position varied for each trial. c. Guide the mouse to the platform if it does not find it within 60-90 seconds.
-
Hidden Platform Training (Days 2-5): a. Submerge the platform 1 cm below the water surface. b. Conduct 4 trials per day per mouse, with varied starting positions. c. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (Day 6): a. Remove the platform from the pool. b. Allow the mouse to swim freely for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located).
Contextual Fear Conditioning
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating box
-
Video camera and analysis software
Protocol:
-
Training (Day 1): a. Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes). b. Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds). c. Co-terminate the CS with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds). d. Repeat the CS-US pairing 2-3 times with an inter-trial interval.
-
Contextual Fear Testing (Day 2): a. Place the mouse back into the same chamber. b. Record the percentage of time the mouse spends freezing (immobility except for respiration) over a 5-minute period.
-
Cued Fear Testing (Day 3): a. Place the mouse in a novel context with different visual, tactile, and olfactory cues. b. After a baseline period, present the auditory CS. c. Record the percentage of freezing during the CS presentation.
Caption: Workflow for behavioral testing in J20 mice.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by specifically targeting GluN2A-containing NMDA receptors to improve synaptic function and cognition. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound and similar compounds in the J20 mouse model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for this devastating neurodegenerative disease.
References
Application of GNE-0723 in Dravet Syndrome Scn1a-KI Mouse Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor, in the context of Dravet syndrome (DS) research using Scn1a knock-in (KI) mouse models. This compound has emerged as a promising research tool for investigating the underlying pathophysiology of DS and exploring potential therapeutic avenues.
Application Notes
This compound offers a unique mechanism of action by selectively enhancing the function of GluN2A-containing NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[1] In the Scn1a-KI mouse model of Dravet syndrome, which exhibits neuronal hyperexcitability and cognitive deficits, this compound has been shown to normalize pathological brain activity and improve cognitive function.[2][3]
The compound acts in a use-dependent manner, potentiating synaptic NMDA receptor currents only at active synapses.[1][4] This targeted modulation is believed to restore physiological neuronal communication with fewer off-target effects compared to non-selective NMDA receptor modulators.[1] Key applications in the Scn1a-KI model include the reduction of aberrant low-frequency oscillations in the brain's electrical activity, a hallmark of epilepsy, and the amelioration of epileptiform discharges.[1][2][3] Furthermore, treatment with this compound has been demonstrated to rescue cognitive deficits in these mice, leading to improved performance in learning and memory tasks.[1][4]
These application notes are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in Dravet syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Scn1a-KI mouse models.
Table 1: In Vivo Efficacy of this compound on Brain Activity in Scn1a-KI Mice
| Parameter | Treatment Group | Outcome | Reference |
| Low-Frequency Oscillations (12-20 Hz) | This compound (3 mg/kg, p.o.) | Significant reduction in oscillatory power during active wake and NREM sleep. | [5] |
| This compound (6 mg/kg, p.o.) | Further significant reduction in 12-20 Hz and 30-80 Hz oscillatory power. | [5] | |
| This compound (10 mg/kg, p.o.) | Most pronounced reduction in 12-20 Hz and 30-80 Hz oscillatory power. | [5] | |
| Epileptiform Discharges (EDs) | This compound (3 mg/kg, p.o.) | Significant reduction in the rate of epileptiform discharges. | [2][6] |
Table 2: Pharmacokinetics of this compound in Wild-Type Mice (C57BL/6)
| Parameter | Value (at 3 mg/kg, p.o.) | Time Point | Reference |
| Plasma Concentration (Cmax) | ~1000 ng/mL | 1 hour | [6] |
| Brain Concentration (Cmax) | ~100 ng/g | 1 hour | [6] |
Table 3: In Vitro Electrophysiological Effects of this compound
| Cell Type | This compound Concentration | Effect | Reference |
| Pyramidal Neurons | 0.3 µM | Significant increase in the average area of the NMDAR EPSC. | [3] |
| PV Interneurons | 0.3 µM | Significant increase in the average area of the NMDAR EPSC. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models [dspace.mit.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dravetsyndromenews.com [dravetsyndromenews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Patch-Clamp Recordings with GNE-0723
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As a PAM, this compound enhances the function of these receptors in an activity-dependent manner, primarily by slowing the deactivation of the NMDA receptor current rather than increasing the peak current in response to brief, synaptic-like applications of glutamate (B1630785).[3] This modulation of GluN2A-containing NMDA receptors makes this compound a valuable tool for studying synaptic plasticity, neuronal network function, and the therapeutic potential of enhancing NMDA receptor signaling in neurological and psychiatric disorders such as Dravet syndrome and Alzheimer's disease.[1]
These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to characterize its effects on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor.[1][2] Unlike competitive agonists, this compound does not bind to the glutamate or glycine (B1666218) binding sites. Instead, it binds to a distinct allosteric site, which leads to a conformational change that enhances the receptor's response to glutamate.[4] This potentiation is use-dependent, meaning it is more pronounced with repeated activation of the synapse.[3] The primary effect of this compound on synaptic NMDAR currents is a significant prolongation of the decay time, leading to an overall increase in the total charge transfer during synaptic transmission.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on evoked NMDA receptor-mediated EPSCs in pyramidal neurons and parvalbumin (PV) positive interneurons from mouse cortical slices.
Table 1: Effect of this compound on NMDAR EPSCs in Pyramidal Neurons
| Concentration | Parameter | Percent Increase (Mean ± SEM) | p-value |
| 0.3 µM | Peak Amplitude | 196% ± 68% | < 0.05 |
| Area | 289% ± 112% | < 0.05 | |
| Decay Time | 177% ± 28% | < 0.001 | |
| 1.0 µM | Peak Amplitude | 243% ± 62% | < 0.05 |
| Area | 419% ± 147% | < 0.05 | |
| Decay Time | 244% ± 80% | < 0.05 |
Data adapted from Hanson et al. (2020).[1][5]
Table 2: Effect of this compound on NMDAR EPSCs in PV Interneurons
| Concentration | Parameter | Percent Increase (Mean ± SEM) | p-value |
| 0.3 µM | Peak Amplitude | 152% ± 32% | = 0.06 |
| Area | 194% ± 52% | < 0.05 | |
| Decay Time | 124% ± 11% | < 0.05 | |
| 1.0 µM | Peak Amplitude | 155% ± 36% | < 0.05 |
| Area | 275% ± 77% | < 0.05 | |
| Decay Time | 208% ± 36% | < 0.001 |
Data adapted from Hanson et al. (2020).[1][3]
Experimental Protocols
This section provides a detailed methodology for performing whole-cell patch-clamp recordings to assess the effect of this compound on NMDAR EPSCs.
Preparation of Acute Brain Slices
-
Anesthetize a C57BL/6 mouse (2-3 months old) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-based slicing solution.
-
Prepare 300 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at room temperature and allow them to recover for at least 1 hour before recording.
Solutions and Reagents
NMDG-Based Slicing Solution (in mM):
-
92 NMDG
-
2.5 KCl
-
1.25 NaH₂PO₄
-
30 NaHCO₃
-
20 HEPES
-
25 Glucose
-
2 Thiourea
-
5 Na-ascorbate
-
3 Na-pyruvate
-
0.5 CaCl₂
-
10 MgSO₄
-
pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm.
Artificial Cerebrospinal Fluid (aCSF) for Recording (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
24 NaHCO₃
-
12.5 Glucose
-
2 CaCl₂
-
2 MgSO₄
-
pH adjusted to 7.3-7.4 with NaOH, osmolarity ~300-310 mOsm.
Internal Pipette Solution (Cs-based for voltage-clamp) (in mM):
-
130 Cs-methanesulfonate
-
10 HEPES
-
5 QX-314
-
4 Mg-ATP
-
0.3 Na-GTP
-
10 Phosphocreatine
-
0.2 EGTA
-
pH adjusted to 7.25 with CsOH, osmolarity ~290 mOsm.
Pharmacological Agents:
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final desired concentration (e.g., 0.3 µM or 1.0 µM) in aCSF on the day of the experiment.
-
Tetrodotoxin (TTX): 0.5 µM to block voltage-gated sodium channels.
-
Picrotoxin: 50 µM to block GABA-A receptors.
-
NBQX or CNQX: 10 µM to block AMPA receptors, thereby isolating NMDAR currents.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on the soma of a target neuron (e.g., a pyramidal neuron in layer 2/3 of the cortex).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before starting the recording.
Evoking and Recording NMDAR EPSCs
-
In voltage-clamp mode, hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of NMDA receptors.
-
Place a stimulating electrode (e.g., a bipolar tungsten electrode) in a relevant synaptic pathway (e.g., layer 4 for stimulating inputs to layer 2/3 pyramidal neurons).
-
Deliver brief electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.033 Hz) to evoke synaptic responses.
-
To pharmacologically isolate NMDAR EPSCs, perfuse the slice with aCSF containing TTX, picrotoxin, and an AMPA receptor antagonist (NBQX or CNQX).
-
Record a stable baseline of evoked NMDAR EPSCs for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record for at least 15-20 minutes to allow for the drug to reach equilibrium and to observe its use-dependent effects.
-
If possible, perform a washout by perfusing with aCSF without this compound to check for reversibility.
Data Analysis
-
Analyze the recorded traces using electrophysiology software (e.g., Clampfit, Igor Pro).
-
Measure the peak amplitude, the area under the curve (total charge transfer), and the decay time constant of the NMDAR EPSCs. The decay is often best fit with a double exponential function.
-
Average the values for the last 5 minutes of the baseline and the last 5 minutes of the drug application period for comparison.
-
Express the effect of this compound as a percentage change from the baseline.
-
Perform appropriate statistical tests (e.g., paired t-test) to determine the significance of the observed effects.
Troubleshooting and Considerations
-
Solubility and Stability of this compound: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the aCSF is low (e.g., <0.1%) to avoid off-target effects. Prepare fresh dilutions of this compound daily.
-
Use-Dependency: The potentiating effect of this compound is use-dependent. A consistent and low-frequency stimulation protocol is crucial for observing a stable effect.
-
Voltage Control: In voltage-clamp experiments, it is critical to maintain good voltage control. Monitor the series resistance throughout the experiment and discard recordings where it changes significantly (>20%).
-
Identifying Cell Types: If studying specific neuronal populations, such as PV interneurons, it is recommended to use transgenic mouse lines with fluorescent reporters for accurate identification.[5]
-
Data Interpretation: The primary effect of this compound is on the decay kinetics. Therefore, analyzing the total charge transfer (area) and the decay time constant is often more informative than just the peak amplitude.
References
- 1. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
GNE-0723: Application Notes and Protocols for Studying Epileptiform Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate (B1630785), rather than directly activating the receptor itself. This activity-dependent mechanism of action makes it a valuable tool for investigating the role of GluN2A-containing NMDA receptors in neuronal function and pathophysiology, particularly in conditions characterized by aberrant network activity such as epilepsy.[1]
Dysfunction of NMDA receptors has been implicated in the generation of seizures, and modulating their activity presents a potential therapeutic avenue.[2] These application notes provide detailed protocols for utilizing this compound to study epileptiform activity in in vitro models, offering a framework for researchers to investigate its potential as an anti-seizure agent and to dissect the underlying mechanisms of seizure generation and propagation.
Mechanism of Action of this compound
This compound potentiates currents mediated by GluN2A-containing NMDA receptors.[1] This potentiation manifests as an increase in the peak amplitude, area, and decay time of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[3] Notably, this compound has been shown to enhance synaptic NMDA receptor currents in both pyramidal neurons and parvalbumin (PV)-positive interneurons.[3] By selectively modulating active synapses, this compound offers a more physiologically relevant approach to studying NMDA receptor function compared to broad agonists or antagonists.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound based on available literature.
Table 1: Potency of this compound on GluN2 Subunits
| Subunit | EC₅₀ |
| GluN2A | 21 nM |
| GluN2C | 7.4 µM |
| GluN2D | 6.2 µM |
Data sourced from MedchemExpress. This data indicates the high selectivity of this compound for GluN2A-containing NMDA receptors.
Table 2: Effect of this compound on Evoked NMDAR EPSCs in Cortical Neurons
| Cell Type | This compound Concentration | Peak Current Increase (%) | Area Increase (%) | Decay Time Increase (%) |
| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 |
| Pyramidal Neurons | 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 |
| PV Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 |
| PV Interneurons | 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 |
Data is presented as mean ± SEM.[3] These results demonstrate the robust potentiation of NMDA receptor currents by this compound in both excitatory and inhibitory neurons in ex vivo brain slices.
Experimental Protocols
Two common and effective methods for inducing epileptiform activity in in vitro brain slice preparations are the 4-aminopyridine (B3432731) (4-AP) model and the low-magnesium model. The following protocols detail how to utilize this compound within these models.
Protocol 1: 4-Aminopyridine (4-AP) Induced Epileptiform Activity
This model induces spontaneous, recurrent epileptiform discharges by blocking voltage-gated potassium channels with 4-AP, leading to neuronal depolarization and increased glutamate release.[4][5]
Materials:
-
Acute brain slices (e.g., hippocampus or cortex), 300-400 µm thick
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
4-Aminopyridine (4-AP) stock solution (e.g., 10 mM in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording chamber for electrophysiology (interface or submerged)
-
Extracellular field potential or whole-cell patch-clamp recording setup
Procedure:
-
Slice Preparation: Prepare acute brain slices from the desired brain region (e.g., hippocampus) of a rodent. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.[4]
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (32-34°C). Record baseline neuronal activity for 10-20 minutes to ensure slice stability.
-
Induction of Epileptiform Activity: Switch the perfusion to aCSF containing 100 µM 4-AP.[4][6] Epileptiform discharges, characterized by recurrent seizure-like events (SLEs), should appear within 15-30 minutes.[6]
-
This compound Application: Once stable epileptiform activity is established, switch the perfusion to aCSF containing both 100 µM 4-AP and the desired concentration of this compound (e.g., 0.1, 0.3, or 1.0 µM).
-
Recording of Effects: Record the effects of this compound on the frequency, duration, and amplitude of the epileptiform discharges for at least 20-30 minutes.
-
Washout: To assess the reversibility of the drug's effects, switch the perfusion back to aCSF containing only 100 µM 4-AP and record for another 20-30 minutes.
-
Data Analysis: Analyze the recorded data to quantify the changes in epileptiform activity parameters before, during, and after this compound application.
Protocol 2: Low-Magnesium Induced Epileptiform Activity
This model induces epileptiform activity by removing Mg²⁺ from the aCSF. The absence of the voltage-dependent Mg²⁺ block on NMDA receptors leads to their enhanced activation and subsequent neuronal hyperexcitability.[7][8]
Materials:
-
Acute brain slices (e.g., hippocampus or cortex), 300-400 µm thick
-
Standard aCSF (as described in Protocol 1)
-
Low-magnesium aCSF (same composition as standard aCSF but without MgSO₄)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording chamber for electrophysiology (interface or submerged)
-
Extracellular field potential or whole-cell patch-clamp recording setup
Procedure:
-
Slice Preparation and Recovery: Follow the same procedure as in Protocol 1.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with standard aCSF. Record baseline activity for 10-20 minutes.
-
Induction of Epileptiform Activity: Switch the perfusion to the low-magnesium aCSF. Spontaneous epileptiform discharges, often resembling recurrent seizures, will develop within 20-40 minutes.[8][9]
-
This compound Application: Once a stable pattern of epileptiform activity is observed, switch the perfusion to low-magnesium aCSF containing the desired concentration of this compound (e.g., 0.1, 0.3, or 1.0 µM).
-
Recording of Effects: Record the impact of this compound on the characteristics of the low-magnesium induced epileptiform activity for 20-30 minutes.
-
Washout: Perfuse the slice with low-magnesium aCSF alone to observe the washout of the this compound effect.
-
Data Analysis: Quantify the changes in the frequency, duration, and amplitude of the epileptiform events to determine the effect of this compound.
Visualizations
The following diagrams illustrate the signaling pathway of GluN2A-containing NMDA receptors, the experimental workflow for testing this compound, and the logical relationship of its mechanism of action.
Caption: GluN2A-NMDAR signaling cascade.
Caption: In vitro experimental workflow.
Caption: this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
- 5. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 6. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-magnesium medium induces epileptiform activity in mouse olfactory bulb slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of recurrent epileptiform discharges induced by magnesium-free treatment on developing cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged activation of the N-methyl-d-aspartate receptor–Ca2+ transduction pathway causes spontaneous recurrent epileptiform discharges in hippocampal neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cognitive Enhancement by GNE-0723 with Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. By enhancing the receptor's response to the endogenous ligand glutamate (B1630785), this compound potentiates synaptic function in a physiologically relevant, activity-dependent manner. NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in numerous neurological and psychiatric disorders.
Preclinical studies in mouse models of Alzheimer's Disease (AD) and Dravet Syndrome (DS) have demonstrated that this compound can ameliorate cognitive deficits and normalize aberrant brain network activity. These application notes provide detailed protocols for two key behavioral assays used to assess the cognitive-enhancing effects of this compound in these models: the Y-Maze Spontaneous Alternation test and the Contextual Fear Conditioning test.
Mechanism of Action: GluN2A-NMDAR Potentiation
This compound acts as a PAM at the GluN2A subunit of the NMDA receptor. Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the Mg2+ block, the NMDA receptor channel opens, allowing Ca2+ influx. This compound enhances this process, leading to increased Ca2+ influx specifically at active synapses. This amplified calcium signal activates downstream signaling cascades, including CaMKII, which are crucial for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.
GNE-0723: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of GNE-0723, a selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2A, in experimental settings.
This compound is a brain-penetrant compound that has shown potential in preclinical models of neurological disorders such as Dravet syndrome and Alzheimer's disease.[1][2][3][4][5] It enhances the activity of GluN2A-containing NMDA receptors in response to the neurotransmitter glutamate (B1630785).[6][7] This document outlines the necessary protocols for preparing this compound solutions and provides key data for its use in in vitro and in vivo studies.
This compound Properties and Solubility
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 467.78 g/mol | [1] |
| Formula | C₁₆H₈ClF₆N₅OS | [8] |
| Appearance | White to yellow solid | [8] |
| EC₅₀ for GluN2A | 21 nM | [1][8][9] |
| EC₅₀ for GluN2C | 7.4 µM | [8][9] |
| EC₅₀ for GluN2D | 6.2 µM | [8][9] |
| Solubility in DMSO | 160 - 190 mg/mL (342.04 - 406.17 mM) | [1][8] |
Preparation of this compound Stock Solutions
For experimental use, this compound is typically prepared as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.78 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
For complete dissolution, sonication in an ultrasonic bath is recommended.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Long-term storage: Store aliquots at -80°C for up to 1 year.[1]
-
Short-term storage: For frequent use, store aliquots at -20°C for up to 1 month.[8]
Experimental Protocols
The following are example protocols for the use of this compound in common experimental paradigms.
In Vitro Assays (e.g., Cell-based Assays)
Protocol for Diluting this compound for In Vitro Experiments:
-
Materials:
-
This compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
In Vivo Studies (e.g., Mouse Models)
For in vivo experiments, this compound can be formulated for oral or intraperitoneal administration.
Example Protocol for Preparing an In Vivo Formulation (Suspension):
This protocol yields a suspended solution of 4.75 mg/mL.[8]
-
Materials:
-
This compound stock solution in DMSO (e.g., 47.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 47.5 mg/mL this compound DMSO stock solution and mix thoroughly.[8]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[8]
-
Add 450 µL of saline to the solution and mix well.[8] This will result in a suspended solution.
-
It is recommended to prepare this formulation fresh on the day of use.[8]
-
Pharmacokinetic Data in Mice:
Oral dosing of this compound in wild-type mice resulted in the following unbound plasma concentrations:
| Oral Dose (mg/kg) | Unbound Cmax (nM) |
| 1 | 5 |
| 3 | 12 |
| 10 | 46 |
Data from[6]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor. This enhances the influx of Ca²⁺ through the receptor channel upon binding of glutamate and a co-agonist (glycine or D-serine), which in turn modulates downstream signaling pathways involved in synaptic plasticity and neuronal communication.
Caption: this compound enhances NMDA receptor signaling.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting experiments with this compound.
Caption: A typical workflow for this compound experiments.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | inhibitor/agonist | CAS 1883518-31-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Chronic G-NE-0723 Treatment in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are critical for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders. This compound acts in a use-dependent manner, enhancing NMDA receptor currents at active synapses, which suggests a more physiologically relevant modulation compared to non-specific NMDA receptor agonists or antagonists.[1] Preclinical studies in mouse models of Dravet syndrome and Alzheimer's disease have demonstrated the potential of this compound to ameliorate cognitive deficits and reduce epileptiform activity, making it a promising therapeutic candidate.[1][2][3][4]
These application notes provide detailed protocols for the chronic in vivo administration of this compound and subsequent evaluation of its effects on behavioral and electrophysiological endpoints.
Data Presentation
Pharmacokinetic Profile of this compound
| Dose (mg/kg, oral) | Cmax (unbound, nM) | Brain Penetration | Key Observations |
| 1 | 5 | Excellent | Dose-linear plasma concentrations. Similar unbound concentrations in plasma and brain, indicating a lack of active efflux. |
| 3 | 12 | Excellent | Stable plasma and brain levels maintained for at least 24 hours post-dosing. |
| 10 | 46 | Excellent |
Behavioral Outcomes in Alzheimer's Disease Mouse Models
| Treatment Group | Dosing Regimen | Behavioral Test | Key Findings |
| J20 Mice + Vehicle | Chronic Oral Gavage | Novel Object Recognition | Impaired recognition memory. |
| J20 Mice + this compound (3 mg/kg) | Chronic Oral Gavage for several weeks | Novel Object Recognition | Improved performance in learning and memory tests compared to untreated animals.[1] |
| J20 Mice + Vehicle | Chronic Oral Gavage | Contextual Fear Conditioning | Deficits in contextual fear memory. |
| J20 Mice + this compound (3 mg/kg) | Chronic Oral Gavage for several weeks | Contextual Fear Conditioning | Learned faster and retained memories longer.[1] |
Electrophysiological Outcomes in Dravet Syndrome Mouse Models
| Treatment Group | Dosing Regimen | Electrophysiology | Key Findings |
| Scn1a-KI Mice + Vehicle | Chronic Oral Gavage | In Vivo EEG | Aberrant low-frequency (12-20 Hz) oscillatory power.[3] |
| Scn1a-KI Mice + this compound (3 mg/kg) | Chronic Oral Gavage | In Vivo EEG | Reduced aberrant low-frequency oscillations and epileptiform discharges.[3] |
Experimental Protocols
Chronic Oral Administration of this compound
This protocol describes the preparation and chronic oral administration of this compound to mice.
Materials:
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This compound powder
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Dimethyl sulfoxide (B87167) (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Sterile Saline (0.9% NaCl)
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Microcentrifuge tubes
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Vortex mixer
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Animal feeding needles (gavage needles)
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Syringes
Procedure:
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Formulation Preparation:
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Prepare a stock solution of this compound in DMSO.
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For a final dosing solution, prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween-80, and 60% sterile saline.
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Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a mouse receiving a 100 µL volume, the concentration would be 0.6 mg/mL, assuming an average mouse weight of 20g).
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Vortex the solution thoroughly to ensure a uniform suspension.
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Oral Gavage Administration:
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Gently restrain the mouse.
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Measure the desired volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.
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Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
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Monitor the animal for any signs of distress during and after the procedure.
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Administer the formulation daily or as required by the specific experimental design for the desired duration (e.g., several weeks for behavioral studies).[1]
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Novel Object Recognition (NOR) Test
This test assesses recognition memory in mice.
Materials:
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Open field arena (e.g., 40 cm x 40 cm x 40 cm)
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Two identical objects (familiar objects)
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One novel object (different in shape and texture from the familiar objects)
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Video recording and analysis software
Procedure:
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Habituation (Day 1):
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Place each mouse individually into the empty open field arena and allow it to explore freely for 10 minutes.
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This allows the mouse to acclimate to the new environment.
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Training/Familiarization (Day 2):
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Place two identical objects in the arena at a fixed distance from each other.
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Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
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Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
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Testing (Day 2, after a retention interval, e.g., 1-24 hours):
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Replace one of the familiar objects with a novel object.
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Place the mouse back into the arena and allow it to explore for 5-10 minutes.
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Record the time spent exploring the familiar and novel objects.
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A preference for exploring the novel object indicates successful recognition memory.
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Contextual Fear Conditioning (CFC)
This test assesses fear-associated learning and memory.
Materials:
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Fear conditioning chamber with a grid floor capable of delivering a mild footshock
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Sound-attenuating outer chamber
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Video camera and software to record and score freezing behavior
Procedure:
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Training/Conditioning (Day 1):
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Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
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Present an auditory cue (conditioned stimulus, CS; e.g., a tone) for a set duration (e.g., 30 seconds).
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In the last few seconds of the CS, deliver a mild, brief footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).
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The pairing of the CS and US leads to an association between the context/cue and the aversive stimulus.
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Remove the mouse from the chamber after a short period following the shock.
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Contextual Fear Testing (Day 2):
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Place the mouse back into the same conditioning chamber (the context).
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Do not present the auditory cue or the footshock.
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Record the mouse's behavior for a set period (e.g., 5 minutes) and score the amount of time it spends "freezing" (a fear response characterized by the complete absence of movement except for respiration).
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Increased freezing time in the context indicates memory of the aversive event.
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In Vivo Electrophysiology (EEG Recording)
This protocol outlines the procedure for recording electroencephalogram (EEG) activity in freely moving mice.
Materials:
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Stereotaxic apparatus
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Anesthesia machine
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Surgical tools
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Miniature skull screws (for EEG electrodes)
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Dental cement
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EEG recording system (amplifier, data acquisition system)
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Commutator to allow free movement
Procedure:
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Electrode Implantation Surgery:
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Anesthetize the mouse and place it in a stereotaxic frame.
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Expose the skull and drill small holes for the placement of EEG screw electrodes over specific brain regions (e.g., cortex).
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Insert the screw electrodes so they are in contact with the dura mater.
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Place a reference and ground screw over a region with no underlying brain tissue (e.g., cerebellum).
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Secure the electrodes and a head-stage connector to the skull using dental cement.
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Allow the animal to recover fully from surgery (typically 7-10 days).
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-
EEG Recording:
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Connect the animal's head-stage to the recording system via a commutator.
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Allow the mouse to behave freely in its home cage or a designated recording chamber.
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Record baseline EEG activity.
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Administer this compound or vehicle and continue to record EEG to assess the effects of the compound on brain oscillatory activity.
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Analyze the EEG data for changes in power in different frequency bands (e.g., low-frequency 12-20 Hz).
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Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dravetsyndromenews.com [dravetsyndromenews.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GNE-0723 Concentration for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-0723 in electrophysiology experiments.
Understanding this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2A subunit.[1][2] In electrophysiological studies, it enhances NMDA receptor-mediated currents, thereby potentiating synaptic transmission. Optimizing its concentration is crucial to ensure targeted effects on GluN2A-containing receptors while avoiding potential off-target effects or excitotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in brain slice electrophysiology?
A1: Based on published data, a starting concentration in the range of 0.3 µM to 1.0 µM is recommended for acute brain slice preparations.[3] At these concentrations, this compound has been shown to robustly potentiate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in both pyramidal neurons and parvalbumin-positive (PV+) interneurons.[3]
Q2: I am not observing any effect of this compound on my recorded neurons. What could be the reason?
A2: There are several potential reasons for a lack of effect:
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Subunit Composition: this compound is highly selective for GluN2A-containing NMDA receptors. The neurons you are recording from may predominantly express other GluN2 subunits (e.g., GluN2B, GluN2C, or GluN2D), which are less sensitive to this compound.[4]
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Compound Preparation and Application: Ensure that your stock solution of this compound is properly prepared and that the final concentration in your artificial cerebrospinal fluid (aCSF) is accurate. Verify the stability of the compound in your experimental buffer.
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Use-Dependent Action: The potentiation by this compound can be use-dependent, meaning its effect is more pronounced at active synapses.[5] Ensure your stimulation protocol is sufficient to activate synaptic NMDA receptors.
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Slice Health: Poor slice viability can lead to diminished synaptic responses. Ensure your slicing and recovery procedures are optimized to maintain healthy neurons.
Q3: I am observing what appears to be excitotoxicity or a decline in cell health after applying this compound. What should I do?
A3: Excitotoxicity is a valid concern when potentiating NMDA receptor function.[6][7] Here are some steps to mitigate this:
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Concentration Reduction: Lower the concentration of this compound. Even within the recommended range, some neuronal populations may be more sensitive.
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Duration of Application: Limit the duration of this compound application to the minimum time required to observe a stable effect.
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Control Experiments: Include a control group with vehicle application to distinguish between compound-induced effects and general rundown of the preparation.
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Monitor Cell Health: Continuously monitor the health of the neuron by observing its resting membrane potential, input resistance, and the stability of the recording.
Q4: My results with this compound are highly variable between experiments. How can I improve consistency?
A4: Variability in electrophysiology experiments can arise from several sources:
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Experimental Conditions: Maintain consistent experimental parameters, including temperature, pH, and osmolarity of all solutions.[8]
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Animal Age and Brain Region: The expression of NMDA receptor subunits can vary with the age of the animal and the specific brain region being studied. Ensure you are using a consistent animal model and targeting the same neuronal population in each experiment.
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Slice Quality: The quality of brain slices can significantly impact results. Strive for consistent slicing parameters and recovery conditions.
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Compound Freshness: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution to avoid degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from electrophysiology studies.
| Parameter | Value | Cell Type / Preparation | Source |
| EC50 | 21 nM | Recombinant GluN2A-containing NMDA receptors | [1] |
| Effective Concentration Range | 0.3 µM - 1.0 µM | Acute cortical brain slices (mice) | [3] |
| Effect on NMDAR EPSC Peak (at 0.3 µM) | 196% ± 68% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Peak (at 1.0 µM) | 243% ± 62% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Area (at 0.3 µM) | 289% ± 112% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Area (at 1.0 µM) | 419% ± 147% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Decay Time (at 0.3 µM) | 177% ± 28% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Decay Time (at 1.0 µM) | 244% ± 80% increase | Pyramidal neurons | [3] |
| Effect on NMDAR EPSC Peak (at 1.0 µM) | 155% ± 36% increase | PV+ interneurons | [5] |
| Effect on NMDAR EPSC Area (at 1.0 µM) | 275% ± 77% increase | PV+ interneurons | [5] |
| Effect on NMDAR EPSC Decay Time (at 1.0 µM) | 208% ± 36% increase | PV+ interneurons | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
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Solvent Selection: this compound is soluble in DMSO.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
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Storage: Aliquot the stock solution into small volumes and store at -20°C to -80°C to minimize freeze-thaw cycles.
Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
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Slice Preparation:
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Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated NMDG-based slicing solution.[8]
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Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) using a vibratome in the same ice-cold slicing solution.[8]
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Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[8]
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-
Solutions:
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Slicing aCSF (NMDG-based, example): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. Equilibrate with 95% O2 / 5% CO2.[8]
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Recording aCSF (example): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, 2 MgSO4. Equilibrate with 95% O2 / 5% CO2.[8]
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Internal Solution (example, K-Gluconate based): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine, 4 MgATP, 0.3 NaGTP. Adjust pH to 7.3 and osmolarity to ~290 mOsm.[9]
-
-
Recording Procedure:
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Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF.
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Identify target neurons using DIC/IR microscopy.
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Establish a whole-cell patch-clamp configuration.
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Record baseline synaptic activity (e.g., evoked EPSCs) for a stable period (e.g., 5-10 minutes).
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Prepare the final concentration of this compound in recording aCSF from the stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
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Bath-apply the this compound containing aCSF and record the changes in synaptic responses.
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Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting guide for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
Potential off-target effects of GNE-0723
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and key considerations for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively binds to NMDA receptors containing the GluN2A subunit.[1][2][3] It does not directly activate the receptor but rather enhances the receptor's response to the binding of the neurotransmitter glutamate.[4][5][6] This potentiation occurs in a use-dependent manner, meaning it has a more significant effect on active synapses.[3][4][7] The primary effects observed are a slowing of the current deactivation and an enhancement of peak current in response to glutamate.[4]
Q2: How selective is this compound? Is there evidence of significant off-target binding?
A2: this compound demonstrates high selectivity for GluN2A-containing NMDA receptors. It has been shown to have at least 250-fold selectivity against GluN2B-containing NMDA receptors and also shows selectivity against AMPA receptors.[4] Current literature primarily focuses on its on-target effects on the GluN2A subunit, and broad off-target screening data is not extensively published. Therefore, while highly selective, researchers should always include appropriate controls to validate that the observed effects in their system are due to GluN2A modulation.
Q3: My non-neuronal cells are not responding to this compound. Is this expected?
A3: Yes, this is expected if your cells do not endogenously express GluN2A-containing NMDA receptors. The activity of this compound is entirely dependent on the presence of its target, the GluN2A subunit of the NMDA receptor.[1][8] For non-neuronal cell-based assays, it is necessary to use recombinant systems where the GluN1 and GluN2A subunits are co-expressed.
Q4: I am observing hypoactivity in my animal models after treatment with this compound. Is this a known on-target effect?
A4: Yes, hypoactivity can be an on-target effect of this compound. Since NMDA receptor antagonists are known to cause hyperlocomotion, it is hypothesized that enhancing NMDA receptor function with a PAM like this compound may lead to a decrease in locomotor activity.[7] This effect is expected to be dependent on the presence of GluN2A-containing NMDA receptors.[7]
Q5: Can this compound be used to study network excitability?
A5: Yes, this compound is a valuable tool for studying network excitability. In preclinical models, it has been shown to reduce aberrant low-frequency oscillations and epileptiform discharges, which are associated with network hypersynchrony in conditions like Dravet syndrome and Alzheimer's disease.[3][5][7] By potentiating GluN2A-mediated neurotransmission, this compound can help to restore more normal brain rhythm patterns.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in Potentiation Effect | Use-dependent nature of this compound. The degree of potentiation is dependent on the level of synaptic activity. | Ensure consistent stimulation protocols across experiments. Consider that more active synapses will show a greater effect.[4] |
| Unexpected Phenotypes in Animal Models | The complex role of GluN2A in different neuronal circuits. GluN2A is present on both excitatory and inhibitory neurons. | To dissect the specific circuits involved, consider using cell-type-specific knockout or reporter mouse lines in conjunction with this compound treatment.[6] |
| Difficulty Replicating in vitro Potency in vivo | Pharmacokinetic (PK) properties. Although this compound has good brain penetration, plasma and brain concentrations will vary with dose and time. | Conduct pharmacokinetic studies to correlate drug exposure levels with the observed pharmacodynamic effects. This compound has been shown to have stable plasma and brain levels for at least 24 hours after oral dosing in mice.[4] |
| Observed Effects May Not Be GluN2A-Specific | Although highly selective, the possibility of effects from modulation of other systems cannot be entirely ruled out without proper controls. | Use a GluN2A-specific antagonist or knockout models as controls to confirm that the observed effects are indeed mediated by GluN2A-containing NMDA receptors. |
Data Summary
Selectivity and Potency of this compound
| Target | Metric | Value | Reference |
| GluN2A-containing NMDA Receptors | EC50 | ~21 nM | [2] |
| GluN2B-containing NMDA Receptors | Selectivity Fold | >250-fold vs. GluN2A | [4] |
| AMPA Receptors | Selectivity | Selective against AMPA receptors | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Electrophysiology to Measure this compound Potentiation
Objective: To quantify the potentiation of NMDA receptor currents by this compound in cultured neurons or brain slices.
Methodology:
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Prepare cultured neurons or acute brain slices expressing GluN2A-containing NMDA receptors.
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Establish a whole-cell patch-clamp recording configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV.
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Use a magnesium-free external solution to relieve the Mg2+ block of NMDA receptors. Include antagonists for AMPA and GABA receptors (e.g., CNQX and bicuculline) to isolate NMDA receptor currents.
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Evoke synaptic NMDA receptor currents (EPSCs) by electrical stimulation of afferent fibers or puff application of glutamate.
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Establish a stable baseline of evoked NMDA EPSCs.
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Perfuse the bath with a known concentration of this compound (e.g., 30 nM - 1 µM).
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Continue to evoke EPSCs at regular intervals (e.g., every 30 seconds) to observe the use-dependent potentiation.[4]
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Measure the peak amplitude and decay kinetics of the NMDA EPSCs before and after this compound application.
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Calculate the percentage potentiation of the peak current and the change in the decay time constant.
Protocol 2: Open-Field Test for Locomotor Activity
Objective: To assess the effect of this compound on locomotor activity in mice.
Methodology:
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Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
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Administer this compound or vehicle control via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).[4]
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After a predetermined time post-dosing (e.g., 60 minutes), place individual mice into the center of an open-field arena (e.g., 40 cm x 40 cm).
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Use an automated tracking system to record the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena for a set duration (e.g., 30 minutes).
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Compare the locomotor parameters between the this compound-treated and vehicle-treated groups.
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As a control, consider using GluN2A knockout mice to confirm that any observed effects on locomotion are dependent on the drug's target.[7]
Visualizations
Caption: Mechanism of action for this compound as a GluN2A PAM.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GNE-0723 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-0723, a selective positive allosteric modulator (PAM) of the NMDA receptor subunit GluN2A. This guide focuses on addressing solubility issues in aqueous solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and brain-permeable positive allosteric modulator (PAM) that selectively targets NMDA receptors containing the GluN2A subunit.[1][2] It enhances the receptor's response to the endogenous co-agonists glutamate (B1630785) and glycine.[3] This modulation is activity-dependent, meaning this compound potentiates the NMDA receptor currents at active synapses.[2][4] This mechanism of action is being explored for its therapeutic potential in neurological and psychiatric disorders such as Alzheimer's disease and Dravet syndrome.[2][4]
Q2: What are the known solubility properties of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[5] To minimize the impact of moisture absorption by DMSO, it is best to use a fresh, unopened bottle.[5] The prepared stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5]
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize the final DMSO concentration: While it is crucial to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5%), a slightly higher, yet non-toxic, concentration might be necessary to maintain solubility.
-
Use a co-solvent or surfactant: Consider adding a small amount of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant such as Tween® 80 to your aqueous buffer to improve the solubility of this compound.
-
Adjust the pH of the buffer: If this compound has ionizable groups, its solubility may be pH-dependent. Experimenting with different pH values for your buffer could enhance solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the time for potential precipitation.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered with this compound in aqueous solutions for in vitro experiments.
Problem: Precipitate observed in the final aqueous solution.
Caption: Troubleshooting workflow for this compound precipitation issues.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 467.78 g/mol | [1] |
| EC50 for GluN2A | 21 nM | [1] |
| EC50 for GluN2C | 7.4 µM | [1] |
| EC50 for GluN2D | 6.2 µM | [1] |
| Solubility in DMSO | Up to 190 mg/mL (406.17 mM) | [5] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% Dimethyl Sulfoxide (B87167) (DMSO, anhydrous).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or higher). c. To aid dissolution, vortex the solution and sonicate in a water bath for 5-10 minutes.[1] d. Visually inspect the solution to ensure it is clear and free of particulate matter. e. Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]
Protocol 2: Preparation of Aqueous Working Solutions
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Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, cell culture medium).
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Procedure: a. On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution. b. Perform serial dilutions of the DMSO stock in your chosen aqueous buffer to achieve the final desired working concentration. c. When making the final dilution, add the this compound DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.5%) and consistent across all conditions, including vehicle controls. e. Use the freshly prepared aqueous working solution immediately.
Signaling Pathway and Experimental Workflow Diagrams
NMDA Receptor Signaling Pathway and this compound Modulation
Caption: this compound positively modulates the NMDA receptor.
Experimental Workflow for Assessing this compound Solubility
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Fluxion Biosciences Announced The Use Of Its IonFlux Automated Patch Clamp System In The Discovery Of Genentech this compound, A Novel Drug Compound Suitable For In Vivo Characterization - BioSpace [biospace.com]
- 4. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNE-0723 Brain Penetrance and Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the assessment of brain penetrance and pharmacokinetics of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. It enhances the receptor's response to the endogenous co-agonists glutamate (B1630785) and glycine, rather than directly activating the receptor. This modulation is activity-dependent, meaning it potentiates synaptic NMDAR currents in a use-dependent manner. This compound has been investigated for its therapeutic potential in neurological and psychiatric disorders characterized by NMDAR hypofunction, such as schizophrenia, and in conditions like Dravet syndrome and Alzheimer's disease.
Q2: What is the brain penetrance of this compound?
A2: this compound exhibits excellent brain penetration. Studies in wild-type mice have shown that it effectively crosses the blood-brain barrier (BBB). This is attributed to a lack of active efflux, resulting in similar unbound concentrations of this compound in both plasma and the brain over a 24-hour period post-dose.
Q3: What are the key pharmacokinetic (PK) properties of this compound?
A3: Pharmacokinetic studies in mice have revealed that this compound has suitable properties for in vivo use. Following oral administration, this compound demonstrates dose-linear plasma concentrations. It has low clearance, leading to stable plasma and brain levels for at least 24 hours after dosing.
Q4: How does this compound compare to other GluN2A PAMs?
A4: Compared to previously reported GluN2A PAMs like GNE-6901 and GNE-8324, this compound has a more favorable pharmacokinetic profile. GNE-6901 and GNE-8324 are rapidly cleared and do not achieve physiologically relevant concentrations after oral dosing, whereas this compound maintains stable and effective concentrations in both plasma and the brain. However, a subsequent compound, GNE-5729, was developed with an improved pharmacokinetic profile and increased selectivity against AMPA receptors compared to this compound.
Troubleshooting Guides
Issue: Low or inconsistent brain-to-plasma (B/P) ratio in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing or Sample Collection | 1. Refine Procedures: Ensure accurate and consistent oral gavage or intravenous injection techniques. Standardize the timing of blood and brain tissue collection post-dose across all animals. 2. Increase Sample Size: A larger cohort of animals can help mitigate the effects of biological variability. |
| High Plasma Protein Binding | 1. Determine Unbound Fractions: Use equilibrium dialysis to measure the fraction of this compound that is unbound in plasma (fu,plasma) and brain homogenate (fu,brain). 2. Calculate Unbound B/P Ratio (Kp,uu): A low total B/P ratio (Kp) may be acceptable if the Kp,uu is close to unity, indicating that the free drug readily equilibrates between the brain and plasma. |
| Active Efflux | 1. In Vitro Transporter Assays: Although this compound is reported to lack active efflux, if unexpected results are obtained, perform bidirectional permeability assays using cell lines overexpressing efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known efflux transporter inhibitor (e.g., elacridar) to see if the brain concentration increases. |
Issue: High variability in pharmacokinetic data.
| Potential Cause | Troubleshooting Steps |
| Animal-to-Animal Variability | 1. Use Genetically Uniform Animals: Employ inbred strains of mice (e.g., C57BL/6) to minimize genetic differences in drug metabolism and disposition. 2. Control Environmental Factors: Standardize housing conditions, diet, and light-dark cycles, as these can influence drug metabolism. |
| Analytical Method Inaccuracy | 1. Method Validation: Ensure that the bioanalytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in both plasma and brain homogenate matrices. 2. Internal Standard Use: Consistently use an appropriate internal standard to correct for variations in sample processing and instrument response. |
| Pre-analytical Sample Handling | 1. Standardize Collection and Processing: Follow a strict protocol for blood collection (e.g., use of anticoagulants), plasma separation, and brain homogenization to prevent degradation or contamination of this compound. 2. Proper Storage: Store plasma and brain samples at -80°C until analysis to ensure stability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice after Oral Dosing
| Dose (mg/kg) | Unbound Cmax (nM) |
| 1 | 5 |
| 3 | 12 |
| 10 | 46 |
Table 2: Brain Penetrance of this compound in Wild-Type Mice
| Parameter | Value | Interpretation |
| Unbound Brain Concentration | Similar to unbound plasma concentration | Indicates excellent brain penetration and lack of significant active efflux. |
| Brain and Plasma Levels (at 3 mg/kg) | Stable for at least 24 hours | Demonstrates low clearance and sustained exposure in the central nervous system. |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer this compound orally at doses of 1, 3, and 10 mg/kg.
-
Sample Collection: Collect blood and brain samples at designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Collect blood into tubes containing K2EDTA and centrifuge to separate plasma.
-
Brain Homogenization: Harvest brains, weigh them, and homogenize in a suitable buffer.
-
Bioanalysis: Determine the concentrations of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
2. Determination of Unbound Fraction (fu)
-
Method: Rapid Equilibrium Dialysis (RED).
-
Apparatus: Use a 48-well RED device
GNE-0723 Technical Support Center: Minimizing Toxicity in Cell Culture
Welcome to the technical support center for GNE-0723. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using this compound in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] As a PAM, it does not activate the NMDA receptor on its own but enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine).[2] Its primary mechanism is to increase the peak current and slow the deactivation of the NMDA receptor in response to glutamate, effectively potentiating synaptic NMDA receptor currents.[1][3][4]
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
The primary cause of toxicity associated with this compound in cell culture is likely excitotoxicity.[5][6][7] This occurs due to excessive activation of NMDA receptors, leading to a massive influx of calcium ions (Ca2+).[8][9] This calcium overload can trigger a cascade of downstream events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[10] Since this compound potentiates the activity of NMDA receptors, it can lower the threshold for glutamate-induced excitotoxicity.
Q3: What are the typical signs of this compound toxicity in my cell cultures?
Signs of toxicity can include:
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Morphological changes: Neuronal blebbing, dendritic swelling, or detachment from the culture surface.
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Decreased cell viability: A significant reduction in the number of live cells, which can be quantified using assays like MTT, XTT, or LDH release.[11][12]
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Increased apoptosis or necrosis: Observable through assays that detect markers of programmed cell death or membrane integrity loss.
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Altered neuronal network activity: In electrophysiological recordings, this might manifest as hyperexcitability followed by a loss of activity.
Q4: How do I choose an appropriate starting concentration for this compound in my experiments?
The optimal concentration of this compound will be cell-type and experiment-dependent. Based on available data:
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The EC50 for this compound potentiation of GluN2A-containing NMDA receptors is approximately 21 nM.[13][14]
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Concentrations between 0.3 µM and 1.0 µM have been shown to robustly potentiate NMDA receptor currents in brain slices.[15]
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A concentration of 1 µM was used to enhance peak current in cell lines expressing GluN2A-containing NMDA receptors.[1][3]
It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a low concentration (e.g., in the low nanomolar range) and titrate up to the desired effect, while closely monitoring cell viability.
Troubleshooting Guide
Problem 1: I am observing significant cell death after applying this compound.
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Possible Cause: The concentration of this compound is too high, leading to excitotoxicity.
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Solution: Perform a dose-response experiment to identify a lower, effective concentration that does not compromise cell viability. Refer to the table below for reported effective concentrations.
-
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Possible Cause: The concentration of glutamate in your cell culture medium is too high, and this compound is potentiating its excitotoxic effects.
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Solution: Consider using a glutamate-free medium or a medium with a defined, low concentration of glutamate. Be aware that some serum-containing media can have variable concentrations of glutamate.
-
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Possible Cause: Your cells are particularly sensitive to NMDA receptor activation.
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Solution: Include a negative control with a known NMDA receptor antagonist, such as MK-801 or APV, to confirm that the observed toxicity is indeed NMDA receptor-mediated.[6] Co-treatment with a low concentration of an antagonist might also mitigate toxicity while still allowing for the observation of this compound's modulatory effects.
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Problem 2: I am not observing any effect of this compound on my cells.
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Possible Cause: Your cells do not express the GluN2A subunit of the NMDA receptor.
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Solution: Confirm the expression of the GluN2A subunit in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. This compound is highly selective for GluN2A-containing NMDA receptors.[1]
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Possible Cause: The concentration of this compound is too low.
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Solution: Gradually increase the concentration of this compound in your experiments.
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Possible Cause: The NMDA receptors in your culture are not being activated.
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Solution: this compound is a PAM and requires the presence of both glutamate and a co-agonist (glycine or D-serine) to modulate receptor activity. Ensure that your experimental buffer or medium contains these agonists at appropriate concentrations.
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Problem 3: I am seeing variability in my results between experiments.
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Possible Cause: Inconsistent cell health or density.
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Solution: Standardize your cell seeding density and ensure your cultures are healthy and at a consistent passage number before starting your experiments.
-
-
Possible Cause: Degradation of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| EC50 | ~21 nM | Recombinant GluN2A-containing NMDARs | [13][14] |
| Effective Concentration | 1 µM | Cell lines expressing GluN2A-containing NMDARs | [1] |
| Effective Concentration | 0.3 - 1.0 µM | Cortical pyramidal neurons and PV interneurons in brain slices | |
| Selectivity | >250-fold vs. GluN2B-containing NMDARs and AMPARs | Cell-based assays | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound and any other treatment compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
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Plate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and controls) for the desired duration (e.g., 24 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
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Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
2. Calcium Imaging to Assess NMDA Receptor Activity
This protocol allows for the measurement of changes in intracellular calcium concentration following NMDA receptor activation.[2][16][17]
-
Materials:
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Cells cultured on glass-bottom dishes or coverslips.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127 (for aiding dye loading).
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Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer.
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This compound, NMDA, and glycine.
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Fluorescence microscope with an appropriate filter set and a camera for image acquisition.
-
-
Procedure:
-
Prepare a loading solution of the calcium indicator in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
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Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
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Perfuse the cells with a solution containing this compound for a pre-incubation period (e.g., 2-5 minutes).
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Stimulate the cells by perfusing with a solution containing NMDA and glycine (with or without this compound).
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Record the changes in fluorescence intensity over time.
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Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
-
Visualizations
Caption: Signaling pathway of this compound action on the NMDA receptor.
Caption: Troubleshooting workflow for this compound in cell culture.
Caption: Logical steps for designing experiments with this compound.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 17. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
GNE-0723 Technical Support Center: Interpreting EEG Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-0723 in conjunction with electroencephalography (EEG) recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It enhances the receptor's function in an activity-dependent manner, meaning it potentiates synaptic NMDA receptor currents during neuronal activity.[3][4][5] This leads to an increased sensitivity of the receptor to glutamate (B1630785), reflected by a leftward shift in the glutamate EC50.[3] this compound has been shown to be brain-penetrant, making it suitable for in vivo studies.[5]
Q2: What is the principal effect of this compound on EEG recordings in preclinical models?
The primary and most consistent effect of this compound on EEG recordings is a dose-dependent reduction in the power of low-frequency oscillations, specifically in the 12-20 Hz range (alpha and low beta bands).[3][4][6][7][8] This effect is observed during both active wakefulness and non-REM sleep.[3][8]
Q3: How does the effect of this compound on EEG differ at higher doses?
At lower doses (e.g., 3 mg/kg in mice), this compound selectively reduces the power of 12-20 Hz oscillations.[3][8] However, at higher doses (e.g., 6 and 10 mg/kg in mice), it also reduces the power of higher frequency oscillations, including the gamma band (30-80 Hz).[3][8]
Q4: I am observing a decrease in locomotor activity in my animal models after this compound administration. Is this an expected side effect?
Yes, higher doses of this compound (6 mg/kg and 10 mg/kg in mice) have been shown to significantly reduce ambulatory activity and rearing.[3][8] This hypoactivity is dependent on the presence of GluN2A-containing NMDA receptors, as it is not observed in GluN2A knockout mice.[8]
Q5: My experimental model exhibits network hypersynchrony and epileptiform discharges. Can this compound be used to address this?
This compound has been demonstrated to reduce aberrant low-frequency oscillations and epileptiform discharges in mouse models of Dravet syndrome and Alzheimer's disease, which are characterized by network hypersynchrony.[3][4][6][7][9] The reduction in 12-20 Hz power is thought to be upstream of the reduction in epileptiform discharges.[7]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in 12-20 Hz EEG power after this compound administration.
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Verify Drug Concentration and Administration: Ensure the correct dosage of this compound was administered and that the route of administration allows for sufficient brain penetration. This compound has shown good oral bioavailability and brain penetration.[5]
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Check Animal Model and Genotype: The effects of this compound are dependent on the presence of GluN2A-containing NMDA receptors. Confirm that your animal model expresses this receptor subunit.[8]
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Analyze the Correct Brain State: The reduction in low-frequency oscillations is observed during both active wake and non-REM sleep. Ensure your analysis is correctly segregating these states.[3][8]
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Consider the Dose: A 3 mg/kg dose in mice has been shown to selectively reduce 12-20 Hz power.[3][8] If you are using a lower dose, the effect may not be significant.
Problem 2: I am seeing a reduction in gamma (30-80 Hz) oscillations, but I was only expecting to see changes in the 12-20 Hz range.
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Evaluate the Dose: Higher doses of this compound (6 and 10 mg/kg in mice) are known to reduce gamma oscillatory power in addition to the effects on lower frequencies.[3][8] If you intended to only modulate the 12-20 Hz band, consider using a lower dose (e.g., 3 mg/kg).
Problem 3: My results show an increase in low-frequency EEG power, which is the opposite of the expected effect.
-
Rule out Confounding Factors: An increase in low-frequency power is characteristic of NMDAR antagonists like MK-801, not PAMs like this compound.[8] Double-check that the correct compound was administered.
-
Assess Animal Health: Ensure the animals are not experiencing any adverse health effects that could be impacting the EEG recordings.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on EEG Power in Wild-Type Mice
| Dose (mg/kg) | Change in 12-20 Hz Power (Active Wake) | Change in 30-80 Hz Power (Active Wake) | Change in 12-20 Hz Power (NREM) | Change in 30-80 Hz Power (NREM) |
| 3 | Reduced[3][8] | No significant change[3][8] | Reduced[3][8] | No significant change[3][8] |
| 6 | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] |
| 10 | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] |
Table 2: Effects of this compound on Locomotor Activity in Wild-Type Mice
| Dose (mg/kg) | Ambulatory Activity | Rearing Activity |
| 3 | No significant change[3] | No significant change[3] |
| 6 | No significant change[3] | Significantly reduced[3] |
| 10 | Significantly reduced[3] | Significantly reduced[3] |
Experimental Protocols
Protocol 1: Intracranial EEG (iEEG) Recording in Mice Following this compound Administration
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Animal Model: Male C57BL/6 mice (2-3 months old).
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Surgical Implantation:
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Anesthetize mice with isoflurane.
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Administer a subcutaneous injection of carprofen (B1668582) (4 mg/kg) for analgesia.
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Implant a prefabricated EEG/EMG headmount (e.g., Pinnacle Technologies, #8201).
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Place EEG electrodes over the cortex and reference electrodes over the cerebellum.
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Allow for a post-surgical recovery period of at least 7 days.
-
-
Habituation:
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Habituate the mice to the recording chamber and tether for at least 3 days prior to the experiment.
-
-
Baseline Recording:
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Record baseline EEG and EMG activity for a defined period (e.g., 2 hours) to establish a stable baseline.
-
-
This compound Administration:
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Administer this compound orally at the desired dose (e.g., 3, 6, or 10 mg/kg) or vehicle control.
-
-
Post-Administration Recording:
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Continuously record EEG and EMG for a specified duration (e.g., 4 hours) post-administration.
-
-
Data Analysis:
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Score the EEG/EMG data to identify periods of active wake, quiet wake, and NREM sleep.
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Perform power spectral density analysis on the EEG data for each brain state.
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Normalize the power spectra of the this compound treated group to the vehicle-treated group to determine the relative change in power across different frequency bands.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound EEG Studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
GNE-0723 Technical Support Center: Troubleshooting Variability in Behavioral Responses
Welcome to the technical support center for GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in-vivo behavioral experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) that selectively binds to and enhances the function of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] It potentiates the receptor's response to the endogenous co-agonists glutamate (B1630785) and glycine, rather than directly activating the receptor.[4] This activity-dependent modulation means that this compound primarily enhances existing synaptic activity.[5]
Q2: What are the recommended in-vivo administration routes and vehicle formulations for this compound?
This compound is orally bioavailable and can also be administered via intraperitoneal (IP) injection.[5] Due to its hydrophobic nature, specific formulations are required for in-vivo use. Commonly used vehicles include:
-
Suspension for Oral Gavage or IP Injection: A common formulation involves suspending this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Sonication may be required to achieve a uniform suspension.
-
Clear Solution for IP Injection: A clear solution can be prepared using 10% DMSO and 90% (20% w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[4]
It is recommended to prepare working solutions fresh on the day of use.[5]
Q3: What are the expected behavioral effects of this compound in rodents?
The behavioral effects of this compound are dose-dependent.
-
Cognitive Enhancement: In mouse models of Alzheimer's disease and Dravet syndrome, this compound has been shown to improve performance in learning and memory tasks, such as the Morris water maze and fear conditioning.[5][6] This is associated with a reduction in aberrant low-frequency (12-20 Hz) brain oscillations.[1]
-
Locomotor Activity: At lower doses (e.g., 3 mg/kg), this compound typically has no significant effect on locomotor activity. However, at higher doses (6-10 mg/kg), it can induce hypoactivity, characterized by reduced ambulatory movement and rearing.[7][8] This effect is dependent on the presence of the GluN2A subunit.[7]
Q4: What is the pharmacokinetic profile of this compound in mice?
Following oral administration in C57BL/6 mice, this compound exhibits dose-linear plasma concentrations.[9][10] It has low clearance and excellent brain penetration, with stable plasma and brain levels maintained for at least 24 hours after a 3 mg/kg dose.[9][10] Unbound plasma and brain concentrations are similar, suggesting a lack of active efflux from the brain.[9][10]
Troubleshooting Guide: Addressing Variability in Behavioral Responses
Variability in behavioral outcomes is a common challenge in preclinical research. This guide provides a structured approach to troubleshooting inconsistent results when working with this compound.
Experimental Workflow for Behavioral Studies with this compound
Troubleshooting Decision Tree
Q&A for Troubleshooting
Q: My this compound formulation appears inconsistent or precipitates. How can I address this?
A: The solubility of this compound is a critical factor for consistent dosing.
-
Ensure Proper Preparation: Follow the recommended formulation protocols precisely. For suspensions, ensure adequate mixing and sonication to achieve a homogenous mixture.
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound formulations fresh before each experiment to avoid degradation or precipitation over time.
-
Consider Alternative Vehicles: If precipitation persists, consider trying an alternative vehicle such as the SBE-β-CD formulation, which forms a clear solution.[4]
Q: I am observing high variability in locomotor activity at a dose that should be behaviorally active. What could be the cause?
A: High variability in locomotor response can stem from several factors.
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Dose Accuracy: Double-check all dose calculations and the accuracy of your administration technique (e.g., oral gavage, IP injection). Inconsistent administration can lead to significant variations in drug exposure.
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Timing of Behavioral Testing: The timing of the behavioral assessment relative to drug administration is crucial. This compound's effects on locomotor activity are typically observed within 30-60 minutes post-dosing.[7] Ensure this timing is consistent across all animals.
-
Animal-Specific Factors:
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Strain: Different mouse strains can exhibit different baseline levels of activity and may have varying sensitivities to pharmacological agents.[7] The majority of published studies with this compound have used C57BL/6 mice.[9] If using a different strain, baseline differences should be characterized.
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Sex: While specific data for this compound is limited, sex differences in response to NMDA receptor modulators have been reported.[11] Consider running studies in a single sex or balancing sex distribution across treatment groups and analyzing the data separately. For female rodents, the stage of the estrous cycle can influence NMDA receptor function and behavior, potentially adding to variability.[10][12]
-
Q: The cognitive-enhancing effects of this compound in my Morris water maze (or other cognitive) task are not as robust or consistent as expected. What should I check?
A: A lack of robust cognitive enhancement can be due to several experimental variables.
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Task Parameters: Ensure that the parameters of your cognitive task are optimized to detect performance changes. For the Morris water maze, this includes water temperature, room cues, and trial/probe session timing.[13][14]
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Baseline Performance: If the animals' baseline performance is already at a ceiling (i.e., they learn the task very quickly), it may be difficult to observe a cognitive-enhancing effect. Conversely, if the task is too difficult, the cognitive load may be too high for a therapeutic effect to be observed.
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Dose Selection: The dose-response for cognitive enhancement may differ from that for locomotor effects. A dose that causes hypoactivity (e.g., 10 mg/kg) may impair performance in tasks that require motor activity. Lower doses (e.g., 3 mg/kg) that do not affect locomotion are likely more appropriate for cognitive assays.
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Animal Model: The cognitive-enhancing effects of this compound have been demonstrated in disease models with underlying deficits in synaptic plasticity and network function.[5] The effects in healthy, wild-type animals may be less pronounced.
Q: I am observing unexpected or adverse behavioral effects. Could these be off-target effects?
A: While this compound is a selective GluN2A PAM, the possibility of off-target effects should be considered.
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Selectivity Profile: this compound has an EC50 of 21 nM for GluN2A, with much lower potency at GluN2C (7.4 µM) and GluN2D (6.2 µM) subunits.[4] It has been reported to have over 250-fold selectivity against GluN2B-containing NMDA receptors and AMPA receptors.[9]
-
Dose-Related Effects: The likelihood of off-target effects increases with higher doses. If unexpected behaviors are observed, consider reducing the dose.
-
Control Experiments: The use of GluN2A knockout mice has demonstrated that the hypoactive effects of this compound are mediated by its on-target activity.[7] If such models are available, they can be a valuable tool to distinguish on-target from off-target effects.
Data Presentation
Table 1: In-Vivo Dose-Response of this compound on Locomotor Activity in Wild-Type Mice
| Dose (mg/kg, p.o.) | Ambulatory Activity | Rearing Activity | Reference |
| 3 | No significant effect | Trend towards reduction | [7] |
| 6 | No significant effect | Significantly reduced | [7] |
| 10 | Significantly reduced | Significantly reduced | [7] |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (Oral Dosing)
| Dose (mg/kg) | Unbound Cmax (nM) | Brain Penetration | Plasma/Brain Stability (at 3 mg/kg) | Reference |
| 1 | 5 | Excellent (unbound plasma ≈ unbound brain) | Stable for at least 24 hours | [9][10] |
| 3 | 12 | Excellent (unbound plasma ≈ unbound brain) | Stable for at least 24 hours | [9][10] |
| 10 | 46 | Excellent (unbound plasma ≈ unbound brain) | Not Reported | [9][10] |
Experimental Protocols
Detailed Methodology for Locomotor Activity Assay
-
Animals: Sex-mixed 3- to 6-month-old wild-type and GluN2A knockout mice on a C57BL/6J background.[7]
-
Apparatus: Standard open-field chambers equipped with infrared beams to detect ambulatory movement and rearing.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (3, 6, or 10 mg/kg) or vehicle via oral gavage.
-
Immediately place the mouse in the open-field chamber and record activity for a specified duration (e.g., 60 minutes).
-
Analyze data in time bins (e.g., 10-minute bins) to assess the time course of the drug's effect. A key window for analysis is 30-60 minutes post-dosing.[7]
-
Detailed Methodology for Morris Water Maze
-
Animals: 4- to 6-month-old J20 (Alzheimer's disease model) and wild-type littermate control mice.
-
Apparatus: A circular pool (e.g., 122 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 24 °C). A hidden platform is submerged 1 cm below the water surface.[13][14]
-
Procedure:
-
Acquisition Phase:
-
Four trials per day for 5-6 consecutive days.
-
For each trial, the mouse is placed in the pool at one of four starting positions, facing the wall.
-
The mouse is allowed a set time (e.g., 90 seconds) to find the hidden platform. If it fails, it is guided to the platform.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15 seconds).
-
This compound or vehicle is administered daily before the first trial.
-
-
Probe Trial:
-
Signaling Pathway
References
- 1. High-throughput phenotyping of avoidance learning in mice discriminates different genotypes and identifies a novel gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Memory in aged mice is rescued by enhanced expression of the GluN2B subunit of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of estrogen and progesterone treatment on rat hippocampal NMDA receptors: Relationship to Morris water maze performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sex-dependent effects of the uncompetitive N-methyl-D-aspartate receptor antagonist REL-1017 in G93A-SOD1 amyotrophic lateral sclerosis mice [frontiersin.org]
- 12. Estrogen alters spinal NMDA receptor activity via a PKA signaling pathway in a visceral pain model in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrous Cycle Mediates Midbrain Neuron Excitability Altering Social Behavior upon Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723 Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant positive allosteric modulator (PAM) that selectively targets the GluN2A subunit of the NMDA receptor.[1][2][3] Its primary mechanism of action is to potentiate NMDA receptor currents in an activity-dependent manner.[4][5] Rather than directly activating the receptor, this compound enhances the receptor's response to its endogenous ligand, glutamate (B1630785). It achieves this by slowing the deactivation of the NMDA receptor current, thereby prolonging the synaptic response.[4][5]
Q2: What is the reported EC50 of this compound for the GluN2A subunit?
The half-maximal effective concentration (EC50) of this compound for potentiating recombinant GluN2A-containing NMDA receptors is consistently reported to be approximately 20-21 nM.[1][2][5]
Q3: How does this compound's selectivity profile look for other NMDA receptor subunits?
This compound exhibits significant selectivity for the GluN2A subunit. It is reported to be at least 250-fold selective against GluN2B-containing NMDA receptors and AMPA receptors in cell-based assays.[5] Its potency at other subunits is considerably lower, with EC50 values of 7.4 µM for GluN2C and 6.2 µM for GluN2D.[1]
Q4: What are the key pharmacokinetic properties of this compound in preclinical models?
In vivo studies in wild-type mice have demonstrated that this compound has suitable pharmacokinetic properties for research, including excellent brain penetration.[4][5] Oral administration results in dose-linear plasma concentrations.[4][5] Notably, it exhibits low clearance, leading to stable plasma and brain levels for at least 24 hours after dosing.[4][5]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on NMDA Receptor Subunits
| Receptor Subunit | EC50 |
| GluN2A | ~21 nM[1][2] |
| GluN2C | 7.4 µM[1] |
| GluN2D | 6.2 µM[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Dosing)
| Dose (mg/kg) | Unbound Cmax (nM) |
| 1 | 5[4][5] |
| 3 | 12[4][5] |
| 10 | 46[4][5] |
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guide
Issue 1: High variability or inconsistent results in the dose-response curve.
-
Possible Cause: Pipetting inaccuracies, especially with serial dilutions of this compound.
-
Troubleshooting Step: Ensure pipettes are properly calibrated. Use low-retention pipette tips. For serial dilutions, prepare a larger volume of each concentration to minimize errors.
-
-
Possible Cause: Inconsistent cell health or density.
-
Troubleshooting Step: Use cells from the same passage number and ensure a consistent seeding density. Visually inspect cells for normal morphology before starting the experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental data points. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Troubleshooting Step: Visually inspect the prepared this compound solutions for any precipitates. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor function.[6]
-
Issue 2: No significant potentiation of NMDA receptor activity is observed.
-
Possible Cause: Inactive this compound.
-
Troubleshooting Step: Verify the storage conditions and age of the this compound stock solution. Prepare fresh dilutions from a new stock if necessary.
-
-
Possible Cause: Low expression of GluN2A subunits in the experimental system.
-
Troubleshooting Step: Confirm the expression of GluN2A subunits in your cell line or primary culture system using techniques like Western blotting or qPCR.
-
-
Possible Cause: Suboptimal glutamate concentration.
-
Troubleshooting Step: The potentiation by this compound is dependent on the presence of glutamate. Optimize the glutamate concentration to be in the sub-maximal range to allow for the observation of potentiation.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Step: Ensure an adequate pre-incubation time with this compound to allow for binding to the receptor.
-
Issue 3: Unexpected inhibitory effects at high concentrations of this compound.
-
Possible Cause: Off-target effects or cellular toxicity at high concentrations.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to assess any cytotoxic effects of this compound at the concentrations tested.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the vehicle (e.g., DMSO) is below the threshold for toxicity in your specific cell type and is consistent across all wells, including the vehicle control.
-
Detailed Experimental Protocol: In Vitro Dose-Response Analysis using Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells) stably or transiently expressing human GluN1 and GluN2A subunits.
-
Plate cells onto glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.
-
-
Reagent Preparation:
-
External Solution: Prepare an external recording solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl2, 4 Na2-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C as recommended by the supplier.[1]
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and minimal (e.g., <0.1%).
-
Glutamate Solution: Prepare a stock solution of glutamate in the external solution.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply a sub-maximal concentration of glutamate to elicit a baseline NMDA receptor-mediated current.
-
Once a stable baseline is achieved, co-apply different concentrations of this compound with the same concentration of glutamate.
-
Record the peak and steady-state current for each concentration of this compound.
-
-
Data Analysis:
-
Measure the potentiation of the NMDA receptor current at each this compound concentration relative to the baseline current.
-
Plot the percentage of potentiation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Ensuring GNE-0723 selectivity for GluN2A over other subunits
Welcome to the technical support center for GNE-0723. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the selective modulation of GluN2A-containing NMDA receptors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-permeable positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) that specifically targets receptors containing the GluN2A subunit.[1][2] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, glutamate (B1630785).[3] Its primary mechanism involves potentiating GluN2A-NMDAR currents by enhancing the peak current and, more significantly, slowing the current deactivation in response to glutamate.[4] This action is use-dependent, meaning the potentiation effect increases with repeated synaptic-like glutamate applications, suggesting it preferentially modulates active synapses.[3][4]
Q2: How selective is this compound for GluN2A over other NMDA receptor subunits?
A2: this compound demonstrates high selectivity for GluN2A-containing NMDARs. It is reported to be at least 250-fold more selective for GluN2A over GluN2B-containing receptors.[4] Its potency at GluN2C and GluN2D subunits is significantly lower, falling into the micromolar range, compared to its nanomolar potency at GluN2A.[2][5]
Quantitative Selectivity Profile of this compound
| NMDA Receptor Subunit | EC50 (Potentiation) | Fold Selectivity (vs. GluN2A) | Reference |
|---|---|---|---|
| GluN2A | ~21 nM | - | [2][5] |
| GluN2B | >5,250 nM (est.) | >250-fold | [4] |
| GluN2C | 7,400 nM (7.4 µM) | ~352-fold | [2][5] |
| GluN2D | 6,200 nM (6.2 µM) | ~295-fold |[2][5] |
Q3: What are the known off-target effects of this compound?
A3: this compound is highly selective for GluN2A-containing NMDARs. Studies have shown it has minimal to no activity on AMPA receptors.[4] While comprehensive screening data against a wide panel of receptors and kinases is proprietary, the primary mechanism of observed in vivo effects has been directly linked to its action on GluN2A. This was demonstrated in studies where the behavioral and electrophysiological effects of this compound were absent in GluN2A knockout mice.[6] At very high concentrations, the possibility of engaging GluN2C or GluN2D subunits exists, but this is outside the typical effective concentration range.[2][5]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: Proper preparation of this compound is critical for obtaining reliable and reproducible results. The compound is a crystalline solid with good solubility in organic solvents like DMSO but is poorly soluble in aqueous solutions.
Solubility and Formulation Guide
| Application | Solvent/Vehicle | Concentration | Storage & Stability | Notes | Reference |
|---|---|---|---|---|---|
| In Vitro Stock | DMSO | Up to 160 mg/mL (342 mM) | Store stock at -80°C for up to 6 months or -20°C for up to 1 month. | Sonication is recommended to fully dissolve. Minimize residual DMSO in final assay buffer (<0.1%). | [2][5] |
| In Vivo (Oral/IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Up to 4.75 mg/mL (Suspension) | Prepare fresh for each experiment. | This yields a suspended solution suitable for oral gavage or intraperitoneal injection. | [5] |
| In Vivo (Clear Solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.75 mg/mL (Clear Solution) | Prepare fresh for each experiment. | This formulation yields a clear solution, which may be preferable for certain routes of administration. |[5] |
Troubleshooting Guides
Problem: I am not observing the expected potentiation of NMDA receptor currents in my electrophysiology rig.
-
Is the compound viable? Ensure your this compound stock has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[5]
-
Is the concentration correct? Verify your dilutions. For in vitro assays, an effective concentration is typically in the 20-100 nM range.[2][4]
-
Is the experimental system appropriate? The effect of this compound will only be observed in cells expressing GluN2A-containing NMDA receptors. Confirm the subunit composition of your expression system (e.g., Xenopus oocytes, HEK293 cells, or primary neurons known to express GluN2A).
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Are you accounting for use-dependency? The potentiation by this compound is use-dependent.[4] A single application of glutamate may show a modest effect. The prominent effect, especially at lower concentrations (~30 nM), is a slowing of the current deactivation.[4] To see robust potentiation, apply repeated, brief pulses of glutamate (e.g., 5 ms (B15284909) pulses every 30-90 seconds).[4]
-
Is the agonist concentration optimal? this compound lowers the EC50 of glutamate.[4] If you are using a saturating concentration of glutamate, the potentiation of the peak current may be less apparent than the change in deactivation kinetics. Try using a concentration of glutamate around its EC20-EC50 to see a more robust effect on peak amplitude.
Problem: How can I be certain that the effects I'm observing are specifically due to GluN2A modulation?
-
Pharmacological Controls: Use a selective GluN2A antagonist, such as NVP-AAM077, to see if it blocks the effect you are observing. While NVP-AAM077 also has some activity at other subunits, a competitive interaction with this compound would strongly suggest a GluN2A-mediated mechanism.[7]
-
Genetic Controls: The gold standard is to use a GluN2A knockout (KO) model. If the physiological or behavioral effects of this compound are absent in GluN2A KO mice compared to wild-type littermates, this provides definitive evidence of on-target activity.[6]
-
Comparative Analysis: Compare your results to the known downstream signaling pathways of GluN2A. Activation of GluN2A is linked to pro-survival pathways, such as the activation of CREB (cAMP response element-binding protein) and the expression of BDNF (brain-derived neurotrophic factor).[8][9] This is in contrast to GluN2B, which is more strongly linked to excitotoxicity and cell death pathways.[8]
Key Experimental Protocols
Protocol 1: Assessing this compound Selectivity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the functional characterization of this compound on specific, recombinantly expressed NMDA receptor subunit combinations.
-
Oocyte Preparation: Harvest and prepare Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired NMDA receptor subunits. To test for selectivity, create separate batches of oocytes expressing:
-
GluN1 / GluN2A
-
GluN1 / GluN2B
-
GluN1 / GluN2C
-
GluN1 / GluN2D
-
-
Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Clamp the oocyte voltage at -70 mV.
-
Establish a baseline response by applying a solution containing a sub-maximal concentration of glutamate (e.g., 10 µM) and a saturating concentration of the co-agonist glycine (B1666218) (e.g., 30 µM).
-
-
This compound Application:
-
Pre-incubate the oocyte with a chosen concentration of this compound (e.g., 100 nM) for 2-5 minutes.
-
Co-apply the same glutamate/glycine solution along with this compound and record the current.
-
-
Data Analysis:
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the baseline response.
-
Perform a concentration-response curve by testing a range of this compound concentrations to determine the EC50 for each subunit combination.
-
Compare the EC50 values for GluN2A with those for GluN2B, GluN2C, and GluN2D to quantify selectivity.
-
Protocol 2: In Vivo Target Engagement Confirmation using GluN2A Knockout (KO) Mice
This protocol validates that the in vivo effects of this compound are mediated by its intended target, the GluN2A subunit.
-
Animal Subjects: Use adult GluN2A KO mice and their wild-type (WT) littermates as controls to minimize genetic background variability.
-
Drug Preparation & Administration:
-
Behavioral Assessment:
-
Select a behavioral paradigm where this compound is expected to have an effect based on prior studies. For example, this compound has been shown to reduce locomotor activity at higher doses.[6]
-
Thirty minutes post-administration, place the mice in an open-field arena and record locomotor activity (e.g., ambulatory beam breaks, rearing) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity between vehicle-treated and this compound-treated animals within each genotype (WT and KO).
-
Expected Outcome: A significant reduction in locomotor activity should be observed in WT mice treated with this compound compared to their vehicle-treated counterparts. In contrast, no significant difference in activity should be seen between this compound-treated and vehicle-treated GluN2A KO mice.[6]
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the GluN2A and GluN2B Subunits in Synaptic and Extrasynaptic N-methyl-d-aspartate Receptor Function and Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GluN2A Positive Allosteric Modulators: GNE-0723 vs. GNE-6901
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor: GNE-0723 and GNE-6901. The NMDA receptor, a key player in synaptic plasticity and cognitive function, is a well-established therapeutic target for various neurological and psychiatric disorders.[1] This document synthesizes available experimental data to objectively compare the efficacy, pharmacokinetics, and mechanisms of action of these two compounds, aiding researchers in the selection of the appropriate tool for their studies.
Executive Summary
This compound and GNE-6901 are both selective PAMs that enhance the function of GluN2A-containing NMDA receptors.[1][2] They act by binding to the interface between the GluN1 and GluN2A subunits, stabilizing the agonist-bound conformation of the receptor.[1][3] However, a critical distinction lies in their pharmacokinetic properties. This compound exhibits excellent brain penetration and metabolic stability, making it suitable for in vivo studies.[4][5][6] In contrast, GNE-6901 is rapidly cleared and possesses unfavorable pharmacokinetic properties, limiting its application primarily to in vitro experiments.[4][7] Furthermore, this compound demonstrates significantly higher potency in modulating GluN2A receptor activity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GNE-6901 based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GNE-6901 | Reference |
| GluN2A EC₅₀ | ~21 nM | 382 nM | [1],[2] |
| Selectivity | >250-fold vs. GluN2B and AMPARs | Selective for GluN2A over other GluN2 subunits | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | GNE-6901 | Reference |
| Brain Penetration | Excellent | Poor | [4][5] |
| Oral Bioavailability | Suitable for in vivo oral dosing | Rapidly cleared, not suitable for oral dosing in vivo | [4][7] |
| In Vivo Stability | Stable plasma and brain levels for at least 24h post-dosing | Rapidly cleared | [4] |
Mechanism of Action
Both this compound and GNE-6901 are positive allosteric modulators of the NMDA receptor, specifically targeting receptors containing the GluN2A subunit. Their mechanism of action involves binding to a site at the interface of the ligand-binding domains of the GluN1 and GluN2A subunits.[1][3] This binding event is thought to stabilize the agonist-bound conformation of the receptor, leading to an increase in the channel's open probability and/or a slowing of its deactivation kinetics.[1] This potentiation of the NMDA receptor response occurs only in the presence of the endogenous agonists, glutamate (B1630785) and glycine, thereby enhancing naturally occurring synaptic activity rather than causing tonic activation.[8]
Experimental Protocols
The characterization and comparison of this compound and GNE-6901 involve several key experimental methodologies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine the potency (EC₅₀) and selectivity of the compounds on specific NMDA receptor subunit combinations.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
After 2-4 days of expression, the oocytes are placed in a recording chamber and perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
A baseline response is established by applying the agonists (glutamate and glycine).
-
The compound (this compound or GNE-6901) is co-applied with the agonists at various concentrations.
-
The potentiation of the agonist-evoked current is measured, and concentration-response curves are generated to calculate the EC₅₀.
-
Selectivity is assessed by performing similar experiments on oocytes expressing other receptor subtypes (e.g., GluN1/GluN2B, AMPA receptors).
-
Whole-Cell Patch-Clamp Electrophysiology in Neurons
-
Objective: To study the effects of the compounds on native NMDA receptor currents and synaptic transmission in a more physiologically relevant context.
-
Methodology:
-
Acute brain slices are prepared from rodents, or cultured neurons are used.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron's membrane potential is clamped at a specific voltage.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic afferents.
-
The baseline EPSC characteristics (amplitude, decay kinetics) are recorded.
-
The compound is bath-applied to the slice or culture, and the changes in EPSC amplitude and kinetics are measured to assess the compound's effect on synaptic NMDA receptors.
-
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
GNE-0723 vs. MK-801: A Comparative Analysis of Two NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between GNE-0723, a positive allosteric modulator, and MK-801 (Dizocilpine), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a vital role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders.[1][2][3] This document details the contrasting mechanisms of action, pharmacokinetic profiles, and in vivo effects of this compound and MK-801, supported by experimental data, to inform research and development in this area.
Mechanism of Action: Enhancement vs. Blockade
The fundamental difference between this compound and MK-801 lies in their opposing effects on the NMDA receptor. This compound enhances receptor function, while MK-801 blocks it.
This compound is a selective positive allosteric modulator (PAM) that potentiates the function of NMDA receptors containing the GluN2A subunit.[4][5] It does not activate the receptor on its own but enhances the receptor's response to the binding of glutamate, particularly at active synapses.[6] The primary effect of this compound is to slow the deactivation of the NMDA receptor current rather than increasing the peak current.[7][8] This leads to a use-dependent potentiation of synaptic NMDA receptor currents.[7][8][9]
MK-801 (Dizocilpine) is a potent, non-competitive antagonist that acts as a pore blocker of the NMDA receptor ion channel.[10] It binds to a site within the open ion channel, physically obstructing the flow of ions like Ca²⁺ and Na⁺.[1][10] This action is both use-dependent and voltage-dependent, meaning the channel must be open for MK-801 to bind and exert its blocking effect.[10][11] Its high affinity and long dwell time contribute to a profound and lasting blockade of NMDA receptor function.[1]
Figure 1: Contrasting mechanisms of this compound and MK-801 on the NMDA receptor.
Comparative Data Summary
The following tables summarize the key quantitative and qualitative differences between this compound and MK-801 based on available experimental data.
Table 1: Pharmacokinetic and Potency Profile
| Parameter | This compound | MK-801 | Reference |
| Mechanism | GluN2A Positive Allosteric Modulator | Non-competitive NMDA Receptor Antagonist (Pore Blocker) | [4][10] |
| Potency (EC₅₀) | ~21 nM for GluN2A | N/A (Antagonist) | [5] |
| Brain Penetration | Excellent, no active efflux | High | [7][8][12] |
| Clearance | Low | N/A (Long half-life) | [7][8][10] |
| Plasma/Brain Levels | Stable for at least 24h post-dose | High affinity, long dwell time | [1][7][8] |
Table 2: In Vivo Effects and Side Effect Profile
| Feature | This compound | MK-801 | Reference |
| Cognition & Memory | Improves learning and memory in disease models | Impairs learning and memory | [3][6][10][12][13] |
| Behavioral Effects | May cause hypoactivity | Hyperlocomotion, ataxia, stereotypy | [9][12][13] |
| Neurological Effects | Reduces aberrant low-frequency oscillations, stops epileptic activity in models | Potent anticonvulsant | [3][6][9][10][11] |
| Psychotomimetic Effects | Not reported | Induces psychotic-spectrum reactions | [10][11] |
| Neurotoxicity | Not reported | Can cause Olney's lesions in rats | [10][14] |
| Clinical Viability | Potential therapeutic for cognitive disorders | Not used clinically due to severe side effects | [6][9][10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the cited data. Below are summaries of key experimental protocols used to characterize this compound and MK-801.
Protocol 1: In Vitro Electrophysiology (this compound)
-
Objective: To determine the effect of this compound on native synaptic NMDA receptors.
-
Method: Whole-cell voltage-clamp recordings were performed on pyramidal neurons and parvalbumin (PV)-positive interneurons in cortical brain slices from adult mice.[7]
-
Procedure:
-
Brain slices (e.g., 300 µm thick) were prepared from 2- to 3-month-old mice.
-
Neurons were identified, and whole-cell recordings were established.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation. AMPA receptors were blocked pharmacologically to isolate the NMDA current.
-
A baseline of evoked NMDAR EPSCs was recorded.
-
This compound (e.g., 0.3 and 1.0 µM) was bath-applied to the slice.[7]
-
Changes in the peak amplitude, area, and decay time of the NMDAR EPSCs were measured and compared to the baseline.
-
-
Key Findings: this compound robustly increased the peak, area, and decay time of evoked NMDAR EPSCs in both pyramidal neurons and PV interneurons, demonstrating its ability to potentiate native synaptic NMDA receptors.[7]
Figure 2: Workflow for in vitro electrophysiological recording of this compound effects.
Protocol 2: In Vivo Behavioral Testing (MK-801)
-
Objective: To assess the impact of MK-801 on learning and memory.
-
Method: Various behavioral tasks, including the Morris water maze, Y-maze spontaneous alternation, and object recognition tests, are used in rodents.[12][15]
-
Procedure (Spontaneous Object Recognition Example):
-
Mice are habituated to an empty testing arena.
-
An intraperitoneal (i.p.) injection of either vehicle or MK-801 (e.g., 0.01 mg/kg or 0.1 mg/kg) is administered before the encoding phase.[16]
-
Encoding Phase: Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration.
-
Retention Interval: A delay (e.g., 24 hours) is imposed.[16]
-
Test Phase: Mice are re-injected with either vehicle or MK-801 to control for state-dependent effects.[16] They are then returned to the arena where one of the original objects has been replaced with a novel object.
-
Exploration time of the familiar vs. novel object is measured. A preference for the novel object indicates successful memory.
-
-
Key Findings: MK-801 administration before the encoding phase often impairs performance in memory tasks.[12][13] However, some studies suggest these deficits may be due to state-dependent memory effects rather than a true encoding impairment, as performance is not impaired when the drug state is consistent between encoding and retrieval.[16] Regardless, the drug consistently disrupts normal cognitive processes.
Conclusion
This compound and MK-801 represent two diametrically opposed approaches to modulating NMDA receptor function.
-
This compound is a selective GluN2A PAM that enhances synaptic activity in a physiologically relevant, use-dependent manner. Its favorable pharmacokinetic profile and ability to improve cognitive function in preclinical models of Alzheimer's and Dravet syndrome make it a promising therapeutic candidate for disorders characterized by network hypersynchrony and cognitive decline.[6][7][9]
-
MK-801 is a powerful but non-selective channel blocker. While a potent anticonvulsant, its utility is purely as a research tool to model psychosis or NMDA receptor hypofunction.[10][15] The severe side effects, including cognitive impairment, psychotomimetic reactions, and potential neurotoxicity, preclude any clinical application.[1][10]
For researchers in drug development, the study of these two compounds provides a clear illustration of the importance of targeted and nuanced modulation. While global blockade of a critical receptor like the NMDA receptor is detrimental, selective, and activity-dependent enhancement may offer a viable therapeutic strategy for complex neurological disorders.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dizocilpine - Wikipedia [en.wikipedia.org]
- 11. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phencyclidine - Wikipedia [en.wikipedia.org]
- 15. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
Validating the GluN2A-Dependent Effects of GNE-0723: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of GNE-0723 in wild-type versus GluN2A knockout mice, supported by experimental data. This analysis serves to validate the GluN2A-dependent mechanism of action for this novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM).
This compound is a selective positive allosteric modulator of NMDA receptors containing the GluN2A subunit, with an EC50 of 21 nM.[1] It has demonstrated the ability to cross the blood-brain barrier, making it a candidate for investigating the therapeutic potential of enhancing GluN2A-containing NMDA receptor function in vivo.[1][2] To rigorously validate that the observed in vivo effects of this compound are mediated specifically through its interaction with the GluN2A subunit, studies utilizing GluN2A knockout (KO) mice are essential. This guide summarizes the key findings from such validation studies.
This compound Signaling Pathway
Experimental Validation Workflow
The validation of this compound's GluN2A-dependent effects follows a clear experimental workflow. Wild-type (WT) and GluN2A knockout (KO) mice are administered either a vehicle or varying doses of this compound. Subsequently, behavioral and electrophysiological parameters are assessed and compared between the genotypes and treatment groups. The absence of a pharmacological effect in the KO mice, in contrast to the dose-dependent effects observed in WT mice, confirms the on-target activity of this compound.
References
A Comparative Guide to In Vitro Assays for Confirming GNE-0723 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of in vitro assays used to confirm the target engagement of GNE-0723, a selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with a focus on the GluN2A subunit. It includes experimental data for this compound and alternative GluN2A PAMs, alongside comprehensive experimental protocols and visual diagrams of the relevant signaling pathway and workflows.
Introduction to this compound and its Target
This compound is a potent and brain-penetrant positive allosteric modulator of the NMDA receptor, demonstrating high selectivity for the GluN2A subunit.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[2] Their dysfunction is implicated in various neurological disorders.[1] this compound enhances the receptor's response to the endogenous co-agonists glutamate and glycine (B1666218), rather than directly activating the channel, offering a more nuanced approach to modulating NMDA receptor activity.[3]
Key In Vitro Assays for Target Engagement
The primary methods to confirm the target engagement of this compound and similar GluN2A PAMs in vitro are whole-cell patch-clamp electrophysiology and calcium influx assays. These functional assays directly measure the potentiation of the NMDA receptor's activity in the presence of the modulator.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing ion channel modulators like this compound. It provides a direct measure of the ion flow through the NMDA receptor channel in response to agonist application, and how this is affected by the PAM.
Calcium Influx Assays
These are higher-throughput assays that measure the increase in intracellular calcium concentration upon NMDA receptor activation. They serve as a functional readout of receptor activity and are particularly useful for initial screening of compound libraries.
Comparative Data of GluN2A Positive Allosteric Modulators
The following table summarizes the in vitro potency of this compound and other notable GluN2A-selective PAMs, as determined by the assays described above.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | Calcium Influx | HEK293 expressing GluN1/GluN2A | 21 nM | [4] |
| GNE-6901 | Calcium Influx | HEK293 expressing GluN1/GluN2A | 382 nM | [5] |
| GNE-8324 | Electrophysiology | Oocytes | ~1 µM | [6] |
| GNE-5729 | Electrophysiology | Not Specified | Not Specified | [7] |
| SAGE-718 | Electrophysiology | HEK293 expressing GluN1/GluN2A-D | Potentiated with equipotency | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is adapted for the characterization of PAMs on recombinant NMDA receptors expressed in HEK293 cells.[8]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits, along with a fluorescent reporter like GFP to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.1 Glycine, pH 7.4.
-
Internal Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP, pH 7.35.
3. Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a GFP-positive cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the external solution containing a sub-saturating concentration of glutamate (e.g., 1 µM) to elicit a baseline NMDA receptor current.
-
Co-apply the glutamate solution with varying concentrations of the test compound (e.g., this compound) to measure the potentiation of the current.
-
Record and analyze the current amplitude and decay kinetics.
Calcium Influx Assay Protocol
This protocol is a high-throughput method for screening NMDA receptor modulators.[9]
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the GluN1 and GluN2A subunits in a 384-well, black-walled, clear-bottom plate.
-
Incubate for 16-24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium, wash the cells with HBSS, and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
3. Assay Procedure:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Record baseline fluorescence.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a few minutes.
-
Add a solution containing glutamate and glycine to activate the NMDA receptors.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
4. Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak after agonist addition.
-
Normalize the response to a vehicle control.
-
Plot the normalized response against the compound concentration to determine the EC50.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, the following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for its in vitro characterization.
Caption: NMDA Receptor Signaling Pathway.
Caption: In Vitro Characterization Workflow.
Conclusion
The confirmation of this compound target engagement relies on robust in vitro functional assays. Whole-cell patch-clamp electrophysiology provides detailed mechanistic insights and precise potency measurements, while calcium influx assays offer a higher-throughput alternative for initial screening and characterization. The data presented in this guide, comparing this compound to other GluN2A PAMs, highlights its high potency and selectivity. The detailed protocols and visual diagrams serve as a valuable resource for researchers working to characterize novel modulators of the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723 in Focus: A Comparative Analysis of GluN2A-Selective Positive Allosteric Modulators
For researchers and drug development professionals, the selective potentiation of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors presents a promising therapeutic avenue for neurological and psychiatric disorders. GNE-0723 has emerged as a potent, selective, and brain-penetrant GluN2A positive allosteric modulator (PAM). This guide provides an objective comparison of this compound with other key GluN2A-selective PAMs, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of GluN2A-Selective PAMs
This compound and its analogs, primarily developed by Genentech, represent a significant advancement in the specific modulation of NMDA receptor function. These compounds share a common mechanism of action, binding to the interface of the GluN1 and GluN2A subunits of the NMDA receptor.[1][2][3] However, they exhibit distinct profiles in terms of potency, selectivity, pharmacokinetics, and effects on synaptic plasticity.
| Compound | GluN2A Potency (EC50) | Selectivity vs. AMPA Receptors | Pharmacokinetic (PK) Profile | Key Features & In Vivo Effects |
| This compound | 21 nM[4] | High | Favorable brain penetration and stability[5][6] | Reduces aberrant low-frequency brain oscillations and improves cognitive function in mouse models of Alzheimer's and Dravet syndrome.[7][8] |
| GNE-6901 | Potent (EC50 in nM range) | Good | Unfavorable, rapid clearance, limiting in vivo use[5] | Potentiates both short-term (STP) and long-term potentiation (LTP)[9] |
| GNE-8324 | Potent (EC50 in nM range) | Good | Unfavorable, rapid clearance, limiting in vivo use[5] | Impairs both STP and LTP; selectively enhances NMDAR responses in inhibitory neurons[9][10][11] |
| GNE-5729 | Potent (EC50 in nM range) | Improved selectivity over this compound[12][13] | Improved PK profile compared to this compound[12][13] | Considered a superior tool compound for in vivo studies due to improved PK and selectivity[12] |
| GNE-3476 | 10.3 µM[5] | Moderate, some activity at AMPA receptors | Not optimized for in vivo use | An early-stage hit from high-throughput screening[5][14] |
Mechanism of Action and Signaling Pathway
GluN2A-selective PAMs, including this compound, bind to a specific allosteric site at the dimer interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[1] This binding stabilizes the agonist-bound conformation of the receptor, thereby increasing the channel's open probability and slowing its deactivation kinetics.[2][9] This potentiation of NMDA receptor activity is use-dependent, meaning it primarily enhances the receptor's response to the endogenous neurotransmitter glutamate (B1630785) at active synapses.[7]
The downstream signaling cascade following the potentiation of GluN2A-containing NMDA receptors is complex and central to synaptic plasticity. Enhanced Ca2+ influx through the NMDA receptor channel activates a host of intracellular signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK), which in turn can lead to changes in gene expression and protein synthesis that underpin long-term potentiation (LTP) and memory formation.[15]
Experimental Protocols
In Vitro Potency and Selectivity Assessment: Electrophysiology
A standard method to characterize the potency and selectivity of GluN2A PAMs is whole-cell patch-clamp electrophysiology using recombinant human NMDA receptors expressed in cell lines (e.g., HEK293 cells).
Objective: To determine the EC50 of a test compound at GluN2A-containing NMDA receptors and its selectivity against other receptor subtypes (e.g., GluN2B-containing NMDA receptors and AMPA receptors).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the human GluN1 and GluN2A subunits (or other subunits for selectivity profiling).
-
Whole-Cell Patch-Clamp Recording:
-
An individual transfected cell is voltage-clamped at a holding potential of -60 mV.
-
The external solution contains co-agonists, typically a saturating concentration of glycine (B1666218) (e.g., 50 µM) and a sub-saturating concentration of glutamate (e.g., an EC20 concentration) to allow for the observation of potentiation.
-
The test compound is applied at varying concentrations via a rapid solution exchange system.
-
The resulting potentiation of the glutamate-evoked current is measured.
-
-
Data Analysis:
-
The potentiation at each concentration is calculated as a percentage of the baseline current.
-
A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal potentiation is achieved) is calculated.
-
Selectivity is determined by comparing the EC50 at the target receptor (GluN2A) with the EC50 at off-target receptors.
-
In Vivo Pharmacokinetic Analysis
Understanding the pharmacokinetic profile of a compound is crucial for its development as an in vivo tool or therapeutic agent.
Objective: To determine the plasma and brain concentrations of the test compound over time following administration in a preclinical species (e.g., mouse).
Methodology:
-
Compound Administration: The test compound (e.g., this compound) is administered to mice, typically via oral gavage or intraperitoneal injection, at a defined dose (e.g., 3 mg/kg).[16]
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), cohorts of animals are euthanized, and blood and brain tissue are collected.[17]
-
Sample Processing and Analysis:
-
Blood is processed to obtain plasma. Brain tissue is homogenized.
-
The concentration of the test compound in the plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain/plasma ratio are calculated.
-
Experimental Workflow for GluN2A PAM Characterization
The discovery and characterization of novel GluN2A-selective PAMs typically follow a structured workflow, from initial identification to in vivo validation.
References
- 1. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Cross-Validation of GNE-0723's Effects on Pyramidal Neurons and Interneurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (PAM) GNE-0723 with alternative compounds, focusing on their effects on the electrophysiological properties of pyramidal neurons and interneurons. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform future research and drug development in neuroscience.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] It is brain-penetrant and has shown potential in preclinical models of neurological disorders like Dravet syndrome and Alzheimer's disease.[1][2] Its mechanism of action involves the activity-dependent potentiation of GluN2A-containing NMDARs, enhancing synaptic responses in a physiologically relevant manner.[2][3] This guide cross-validates the effects of this compound against other GluN2A PAMs and compounds with alternative mechanisms of action.
Comparative Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and comparator compounds on key electrophysiological parameters of pyramidal neurons and parvalbumin-positive (PV+) interneurons, as determined by whole-cell patch-clamp recordings in acute brain slices.
Table 1: Effects on NMDAR-Mediated Excitatory Postsynaptic Currents (EPSCs) in Pyramidal Neurons
| Compound | Concentration | Peak Amplitude (% of Baseline) | Area Under the Curve (% of Baseline) | Decay Time (% of Baseline) | Citation |
| This compound | 0.3 µM | 196 ± 68% | 289 ± 112% | 177 ± 28% | [2] |
| 1.0 µM | 243 ± 62% | 419 ± 147% | 244 ± 80% | [2] | |
| GNE-8324 | 30 µM | No significant effect | No significant effect | No significant effect | [4][5] |
| GNE-6901 | Not Specified | Robust potentiation | Not Specified | Not Specified | [4] |
Table 2: Effects on NMDAR-Mediated EPSCs in PV+ Interneurons
| Compound | Concentration | Peak Amplitude (% of Baseline) | Area Under the Curve (% of Baseline) | Decay Time (% of Baseline) | Citation |
| This compound | 0.3 µM | 152 ± 32% | 194 ± 52% | 124 ± 11% | [3] |
| 1.0 µM | 155 ± 36% | 275 ± 77% | 208 ± 36% | [3] | |
| GNE-8324 | 30 µM | 145.0 ± 12.61% | 145.8 ± 12.03% | Not Specified | [5] |
| GNE-6901 | Not Specified | Robust potentiation | Not Specified | Not Specified | [4] |
Table 3: Mechanistically Distinct Alternative: LRRK2 Inhibitors
| Compound Class | Primary Target | Effect on Synaptic Transmission | Relevance to Pyramidal/Interneuron Activity | Citation |
| LRRK2 Inhibitors | Leucine-rich repeat kinase 2 (LRRK2) | Modulates synaptic vesicle trafficking and neurotransmitter release.[6] Can reverse alterations in excitatory transmission in disease models.[7] | Indirectly influences neuronal network activity by altering presynaptic function.[1][6] The effects on postsynaptic currents of specific neuron types are less characterized compared to direct channel modulators. | [1][6][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of GluN2A-containing NMDA receptors and a typical experimental workflow for assessing compound effects.
References
- 1. Frontiers | Synaptic function is modulated by LRRK2 and glutamate release is increased in cortical neurons of G2019S LRRK2 knock-in mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 kinase activity regulates synaptic vesicle trafficking and neurotransmitter release through modulation of LRRK2 macro-molecular complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Synaptic Dysfunction to Neuroprotective Strategies in Genetic Parkinson’s Disease: Lessons From LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723 and Benzodiazepines: A Comparative Guide on Their Impact on Network Oscillations
For Immediate Release
This guide provides a detailed comparison of the effects of GNE-0723, a novel GluN2A-containing N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), and traditional benzodiazepines on neuronal network oscillations. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these compounds on brain rhythms.
Executive Summary
This compound and benzodiazepines both modulate neuronal network activity, but through distinct mechanisms of action that result in different effects on network oscillations. This compound, by selectively enhancing the function of GluN2A-containing NMDA receptors, has been shown to reduce aberrant low-frequency oscillatory power, particularly in the 12-20 Hz range.[1][2] In contrast, benzodiazepines, which are positive allosteric modulators of GABA-A receptors, generally induce a widespread slowing of network oscillations across various frequency bands.[3] Notably, this compound does not produce the characteristic increase in high-frequency (>15 Hz) electroencephalogram (EEG) power that is a hallmark of benzodiazepines.
Mechanism of Action
This compound: Enhancing NMDA Receptor Function
This compound acts as a positive allosteric modulator of NMDA receptors that contain the GluN2A subunit.[1][2] This means it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and enhances the receptor's response to these agonists. This potentiation of NMDA receptor currents is use-dependent, suggesting a greater effect at more active synapses.[2] The therapeutic effects of this compound on network oscillations are thought to be mediated by the restoration of proper excitatory/inhibitory balance, in part through its action on parvalbumin (PV)-positive interneurons.[2]
Benzodiazepines: Potentiating GABAergic Inhibition
Benzodiazepines bind to the benzodiazepine (B76468) site on GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions. This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition results in a general depression of central nervous system activity and a slowing of neuronal firing rates, which manifests as a slowing of network oscillations.[3]
Comparative Data on Network Oscillations
The following tables summarize the quantitative effects of this compound and benzodiazepines on network oscillations as reported in preclinical and clinical studies.
Table 1: Effects of this compound on Network Oscillations
| Compound | Dosage | Frequency Band | Brain Region | Model | Effect on Power |
| This compound | 3 mg/kg | 12-20 Hz (alpha/low beta) | Neocortex | Mouse models of Dravet Syndrome and Alzheimer's Disease | Reduction[1][2] |
| This compound | 3 mg/kg | 30-80 Hz (gamma) | Neocortex | Mouse models of Dravet Syndrome and Alzheimer's Disease | No significant change |
| This compound | 10 mg/kg | Delta, Theta, Alpha, Gamma | Neocortex | Wild-type mice | Reduction |
Table 2: Effects of Benzodiazepines on Network Oscillations
| Compound | Dosage | Frequency Band | Brain Region | Model | Effect on Power |
| Diazepam | 2.5 mg/kg | Beta and Gamma | Cerebral Cortex, Hippocampus | Rat | Increase (during active behavior)[4] |
| Diazepam | 2.5 mg, 5 mg | ~20 Hz (beta) | Sensorimotor Cortex | Human | Increase[5] |
| Diazepam | Not specified | Theta (4-12 Hz), Gamma (40-100 Hz), Fast Gamma (120-160 Hz) | Neocortex | Mouse | Global slowing of frequency[3] |
| Zolpidem | 2.5 mg/kg | Beta and Gamma | Cerebral Cortex, Hippocampus | Rat | Increase (during active behavior)[4] |
| Zolpidem | Low, non-sedative doses | Beta | Primary Motor Cortex (M1) | Parkinson's Disease Patients and rat models | Reduction[6] |
| Zolpidem | Not specified | Beta and Gamma | Cortical regions | Human | Increase[7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanisms of action for this compound and benzodiazepines.
Caption: this compound's mechanism of action.
Caption: Benzodiazepine's mechanism of action.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the impact of neuroactive compounds on network oscillations.
Caption: Experimental workflow for neuropharmacological studies.
Detailed Experimental Protocols
In Vivo Electrophysiology for this compound
-
Animal Models: Studies have utilized mouse models of Dravet syndrome (Scn1a+/-) and Alzheimer's disease (J20), as well as wild-type mice.[2]
-
Surgical Procedure: Mice are anesthetized, and a head-post is implanted for head fixation during recordings. For EEG recordings, skull screws are implanted over cortical regions of interest. For local field potential (LFP) recordings, electrodes are implanted into specific brain regions.
-
Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at doses ranging from 3 to 10 mg/kg.[8]
-
Recording: Following a recovery period, baseline EEG/LFP recordings are taken. After drug administration, recordings are continued to assess the compound's effects over time.
-
Data Analysis: The recorded signals are amplified, filtered, and digitized. Power spectral density is calculated for different frequency bands (e.g., delta, theta, alpha, beta, gamma) to quantify changes in oscillatory power.
In Vivo Electrophysiology for Benzodiazepines
-
Animal Models: Experiments have been conducted in rats and mice.[3][4] Human studies have also been performed using EEG.[5]
-
Surgical Procedure: Similar to the this compound protocol, animals are implanted with electrodes for EEG or LFP recordings in relevant brain areas such as the neocortex and hippocampus.[4]
-
Drug Administration: Diazepam is typically administered intraperitoneally at doses around 2.5 mg/kg in rodents.[4] In human studies, oral doses of 2.5 mg and 5 mg have been used.[5] Zolpidem has been administered at 2.5 mg/kg in rats.[4]
-
Recording: Baseline recordings are compared to post-administration recordings. In some studies, behavioral states (e.g., active waking, sleep) are concurrently monitored and correlated with EEG changes.[3][4]
-
Data Analysis: Power spectral analysis is used to determine the changes in power across different frequency bands. The peak frequency of oscillations is also analyzed to detect any slowing effects.[3]
Conclusion
This compound and benzodiazepines modulate network oscillations through fundamentally different mechanisms. This compound's targeted enhancement of GluN2A-NMDA receptor function leads to a reduction of aberrant low-frequency oscillations, suggesting a potential for normalizing pathological network activity. Benzodiazepines, through their broad enhancement of GABAergic inhibition, cause a general slowing of brain rhythms. This comparative guide highlights the distinct neurophysiological profiles of these two classes of compounds, providing a basis for further research and development in the field of neuromodulation.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global slowing of network oscillations in mouse neocortex by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diazepam and zolpidem on EEG beta frequencies are behavior-specific in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of diazepam on motor cortical oscillations and corticomuscular coherence studied in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can a Positive Allosteric Modulation of GABAergic Receptors Improve Motor Symptoms in Patients with Parkinson's Disease? The Potential Role of Zolpidem in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of GNE-0723: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. This document synthesizes available experimental data to objectively assess its therapeutic window, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
This compound has emerged as a promising investigational compound for neurological disorders characterized by NMDA receptor hypofunction, such as Dravet syndrome and Alzheimer's disease.[1][2] Its therapeutic potential lies in its ability to selectively enhance the activity of GluN2A-containing NMDA receptors, which are crucial for synaptic plasticity and cognitive function.[3][4] A key differentiator of this compound is its improved pharmacokinetic profile compared to earlier GluN2A PAMs, allowing for more stable and physiologically relevant concentrations in in vivo studies.[5]
Comparative Performance and Mechanism of Action
This compound distinguishes itself from earlier GluN2A PAMs, such as GNE-6901 and GNE-8324, primarily through its superior pharmacokinetic properties. While GNE-6901 and GNE-8324 are rapidly cleared and fail to achieve significant concentrations after oral dosing, this compound exhibits low clearance and excellent brain penetration, maintaining stable plasma and brain levels for at least 24 hours after a single oral dose in mice.[5]
The mechanism of action for this compound involves the potentiation of NMDA receptor currents in a use-dependent manner. Rather than increasing the peak current, its primary effect is to slow the deactivation of the NMDA receptor current in response to glutamate (B1630785) binding.[5] This activity-dependent enhancement suggests that this compound may preferentially augment synaptic activity at physiologically active synapses.
| Compound | Mechanism of Action | Selectivity | Key Differentiators |
| This compound | Positive Allosteric Modulator (PAM) of GluN2A-containing NMDA receptors; slows current deactivation.[5] | High selectivity for GluN2A over other GluN2 subunits and AMPA receptors.[3] | Favorable pharmacokinetics with good oral bioavailability and brain penetration.[5] |
| GNE-6901 | GluN2A PAM. | Selective for GluN2A. | Rapidly cleared, poor in vivo exposure after oral dosing.[5] |
| GNE-8324 | GluN2A PAM. | Selective for GluN2A. | Rapidly cleared, poor in vivo exposure after oral dosing.[5] |
In Vitro and In Vivo Efficacy
Electrophysiological studies have demonstrated that this compound robustly potentiates NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in both pyramidal neurons and parvalbumin-positive (PV+) interneurons in the cortex.[5] In vivo, this compound has shown efficacy in mouse models of Dravet syndrome and Alzheimer's disease, where it reduces aberrant low-frequency brain oscillations and improves cognitive function.[2][6]
| Experimental Model | This compound Concentration/Dose | Observed Effect |
| Mouse Cortical Slices (Pyramidal Neurons) | 0.3 µM | ~196% increase in NMDAR EPSC peak current.[5] |
| Mouse Cortical Slices (PV+ Interneurons) | 1.0 µM | ~155% increase in NMDAR EPSC peak current.[5] |
| Wild-type Mice (Pharmacokinetics) | 1, 3, 10 mg/kg (oral) | Dose-linear unbound Cmax of 5, 12, and 46 nM, respectively.[5] |
| Dravet Syndrome Mouse Model | Not specified | Reduction of aberrant low-frequency oscillations and epileptiform discharges.[6] |
| Alzheimer's Disease Mouse Model | Not specified | Improvement in cognitive function.[2][6] |
Assessing the Therapeutic Window
A critical aspect of drug development is defining the therapeutic window, the range of doses that produces therapeutic effects without causing significant adverse effects. While specific toxicology studies providing a therapeutic index or LD50 for this compound are not publicly available, preclinical studies offer some insights. In wild-type mice, higher doses of this compound (6 or 10 mg/kg) have been observed to cause dose-dependent hypoactivity.[7] This effect is considered a pharmacological consequence of enhancing NMDA receptor function rather than a direct toxic effect. The therapeutic window, therefore, appears to be defined by a trade-off between the desired cognitive enhancement and the potential for sedation or motor impairment at higher exposures. Further safety pharmacology studies are necessary to fully delineate the therapeutic index of this compound.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is for assessing the potentiation of NMDA receptor currents by this compound in acute brain slices.
1. Slice Preparation:
- Anesthetize a mouse (e.g., P21-P35 C57BL/6J) with isoflurane (B1672236) and decapitate.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., containing in mM: 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4).
- Cut 300 µm coronal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2, and 1.3 MgSO4) and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at 2-3 mL/min.
- Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
- Obtain whole-cell patch-clamp recordings from Layer 5 pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314).
- Record NMDA receptor-mediated EPSCs by holding the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline).
- Evoke EPSCs using a stimulating electrode placed in Layer 2/3.
- Establish a stable baseline recording for 5-10 minutes.
- Bath-apply this compound at the desired concentration and record for 15-20 minutes.
- Analyze the amplitude and decay kinetics of the NMDAR EPSCs before and after drug application.
Protocol 2: In Vivo Electroencephalography (EEG) Recording in Mice
This protocol describes the methodology for recording brain electrical activity in freely moving mice to assess the effects of this compound on brain oscillations.
1. Electrode Implantation Surgery:
- Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.
- Expose the skull and drill small burr holes for the placement of EEG screw electrodes (e.g., over the frontal and parietal cortices) and a reference electrode (e.g., over the cerebellum).
- Implant the electrodes and secure them to the skull with dental cement.
- Solder the electrodes to a head-mounted connector.
- Allow the mouse to recover for at least one week.
2. EEG Recording:
- Habituate the mouse to the recording chamber and tethered setup for several days.
- On the recording day, connect the mouse's headstage to the recording system.
- Record baseline EEG activity for at least 30 minutes.
- Administer this compound or vehicle orally.
- Record EEG activity continuously for several hours post-dosing.
- Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) using appropriate software (e.g., pCLAMP, Spike2).
Protocol 3: Open Field Test for Locomotor Activity
This protocol is used to assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.
1. Apparatus:
- Use a square open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.
- The arena should be placed in a sound-attenuated room with controlled lighting.
2. Procedure:
- Habituate the mice to the testing room for at least 30 minutes before the test.
- Administer this compound or vehicle orally at a predetermined time before the test (e.g., 30-60 minutes).
- Place the mouse in the center of the open field arena.
- Record the mouse's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system.
- Clean the arena thoroughly with 70% ethanol (B145695) between each trial.
3. Data Analysis:
- Analyze the tracking data to quantify parameters such as:
- Total distance traveled
- Time spent in the center versus the periphery of the arena
- Rearing frequency
- Ambulatory time
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for assessing this compound's effects.
Figure 1: Simplified signaling pathway of this compound at the NMDA receptor.
References
- 1. amuzainc.com [amuzainc.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. anilocus.com [anilocus.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. journals.physiology.org [journals.physiology.org]
GNE-0723: A Deep Dive into its Selectivity Profile Against AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
GNE-0723 has emerged as a potent and brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits containing GluN2A. A critical aspect of its pharmacological profile, and a key feature for its potential therapeutic use, is its high selectivity for GluN2A-containing NMDA receptors over other glutamate (B1630785) receptor subtypes, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide provides a comprehensive comparison of this compound's activity at its primary target versus its negligible effects on AMPA receptors, supported by available experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is a cornerstone of its design, aiming to fine-tune synaptic plasticity and neuronal communication by modulating a specific subset of NMDA receptors while avoiding the broad-spectrum effects that could arise from interacting with AMPA receptors. The following tables summarize the quantitative data available for this compound's potency and selectivity.
| Target | Reported Activity (EC50) | Fold Selectivity vs. GluN2A |
| GluN2A-containing NMDAR | ~20-21 nM | 1x |
| GluN2C-containing NMDAR | 7.4 µM | ~352x |
| GluN2D-containing NMDAR | 6.2 µM | ~295x |
| AMPA Receptors | >250-fold selectivity vs. GluN2A | >250x |
| GluN2B-containing NMDAR | >250-fold selectivity vs. GluN2A | >250x |
Table 1: this compound Potency and Selectivity against Glutamate Receptor Subtypes. The EC50 values highlight the high potency of this compound for GluN2A-containing NMDA receptors, with significantly lower potency observed for other NMDA receptor subtypes and a notable lack of activity at AMPA receptors.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro electrophysiological assays. The following is a detailed protocol for a typical whole-cell patch-clamp experiment used to assess the activity of compounds like this compound on recombinant human glutamate receptors expressed in mammalian cell lines.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This method allows for the precise measurement of ion channel activity in response to a test compound on a specific receptor subtype expressed in a controlled environment.
I. Cell Culture and Transfection:
-
Cell Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For NMDA receptor experiments, cells are transiently co-transfected with plasmids encoding the human GluN1 subunit and the desired GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D), along with a green fluorescent protein (GFP) plasmid to identify transfected cells. For AMPA receptor experiments, cells are transfected with plasmids for the desired AMPA receptor subunit (e.g., GluA1, GluA2). Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions. Electrophysiological recordings are performed 24-48 hours post-transfection.
II. Electrophysiology Setup:
-
Microscope: An inverted microscope equipped with differential interference contrast (DIC) optics and fluorescence to visualize GFP-positive cells.
-
Micromanipulator: To precisely position the recording electrode.
-
Amplifier and Digitizer: An patch-clamp amplifier and a digitizer to record and process the electrical signals.
-
Perfusion System: A multi-barrel fast-step perfusion system to allow for rapid application and washout of agonists and test compounds.
III. Solutions:
-
External (Bath) Solution: Containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.01 EDTA. The pH is adjusted to 7.4 with NaOH. For NMDA receptor recordings, this solution is supplemented with 10 µM glycine (B1666218) as a co-agonist.
-
Internal (Pipette) Solution: Containing (in mM): 135 CsF, 10 CsCl, 5 EGTA, 10 HEPES. The pH is adjusted to 7.25 with CsOH.
IV. Recording Procedure:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Patching: A GFP-positive cell is identified, and the micropipette is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonist Application and Data Acquisition:
-
A baseline response is established by applying a sub-maximal concentration of glutamate (e.g., 10 µM for NMDA receptors, 1 µM for AMPA receptors) for a short duration (e.g., 2 seconds) using the fast-perfusion system.
-
The test compound (this compound) is then co-applied with the agonist at various concentrations to determine its effect on the receptor-mediated current.
-
The potentiation (for PAMs) or inhibition (for antagonists) of the current is measured as a percentage of the baseline response.
-
For PAMs, the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect) is determined by fitting the concentration-response data to a sigmoidal curve. For antagonists or compounds with no activity, the IC₅₀ (the concentration at which the compound inhibits 50% of the response) is determined, or the percent inhibition at a high concentration is reported.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound selectivity.
Caption: NMDA receptor signaling pathway modulated by this compound.
Conclusion
The available data strongly indicates that this compound is a highly selective positive allosteric modulator of GluN2A-containing NMDA receptors. Its minimal to non-existent activity at AMPA receptors is a key design feature that distinguishes it from broader-spectrum glutamate receptor modulators. This high degree of selectivity suggests that this compound may offer a more targeted therapeutic approach for neurological and psychiatric disorders where potentiation of GluN2A-mediated signaling is desired, while minimizing potential off-target effects associated with AMPA receptor modulation. Further characterization of its activity across a comprehensive panel of other receptors and ion channels will provide a more complete understanding of its overall selectivity profile.
Safety Operating Guide
Navigating the Disposal of GNE-0723: A Guide for Laboratory Professionals
Understanding GNE-0723: Known Properties
While detailed hazard information is limited, some key physical and chemical properties of this compound have been identified. This information is crucial for safe handling and in determining appropriate disposal pathways.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈ClF₆N₅OS | [1] |
| Molecular Weight | 467.78 g/mol | [1] |
| CAS Number | 1883518-31-7 | [1] |
| Solubility | Soluble in DMSO (160 mg/mL) | [1] |
| Physical Form | Typically a solid powder | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Core Principles for Disposal of Research Chemicals
When a specific SDS is unavailable, the following principles of chemical waste management should be strictly adhered to:
-
Assume Hazard: Treat the compound as hazardous in the absence of complete safety data.[2] This includes assuming potential toxicity, reactivity, and environmental risk.
-
Segregation: Never mix this compound waste with other waste streams unless their compatibility is certain.[3] Aqueous and organic solvent wastes should be collected separately.[3]
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazard information.[4] Do not use abbreviations or chemical formulas.[4][5]
-
Containment: Use robust, leak-proof containers that are compatible with the chemical nature of the waste.[4] Containers should be kept closed except when adding waste.[4]
Step-by-Step Disposal Procedures for this compound
The following workflow provides a systematic approach to the disposal of this compound and associated materials.
Experimental Protocols for Decontamination and Disposal
1. Unused or Expired Solid this compound:
-
Collection: Carefully collect any unused or expired solid this compound into a dedicated, sealed container.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly writing "this compound" and noting that it is a potent research compound.[7]
-
Storage: Store the container in a designated and secure Satellite Accumulation Area (SAA) until it can be collected by a certified hazardous waste disposal service.[7]
2. This compound Solutions (e.g., in DMSO):
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[3][6] Do not pour down the drain.[6]
-
Labeling: Label the container as "Hazardous Waste," listing all chemical constituents, including the solvent (e.g., "this compound in DMSO").[7]
-
Storage: Store in the SAA, ensuring segregation from incompatible waste streams.[4]
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Decontamination of Reusable Labware: If feasible and safe, rinse grossly contaminated glassware with a suitable solvent to remove the majority of the compound. This rinsate must be collected and treated as hazardous liquid waste.[4] Following this initial rinse, proceed with standard laboratory cleaning procedures.
-
Disposal of Single-Use Labware and PPE: All disposable items that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated.[6]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials as hazardous waste.
The Role of Institutional EHS
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling and disposing of this compound.[4] They will provide specific guidance based on local, state, and federal regulations and will manage the final disposal through certified hazardous waste contractors.[8][9] Adherence to institutional protocols is the cornerstone of safe and compliant laboratory practice.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling GNE-0723
Essential Safety and Handling Guide for GNE-0723
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on general principles for handling potent, non-volatile small molecule research compounds. Researchers must conduct a thorough risk assessment before handling this substance and adhere to all institutional and local safety protocols. Treat this compound as a potentially hazardous compound of unknown toxicity.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective positive allosteric modulator of the NMDA receptor. The following procedural guidance is designed to answer immediate operational questions and ensure safe handling from receipt to disposal.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The required level of PPE depends on the specific handling procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | • Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses.• Disposable solid-front lab coat with tight-fitting cuffs.• Double-gloving with chemical-resistant gloves (e.g., nitrile).• Disposable sleeves. | High risk of aerosolization and inhalation of fine powder. Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation | • Work within a certified chemical fume hood.• Standard lab coat.• Safety glasses with side shields or chemical splash goggles.[1][2]• Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[3] Engineering controls (fume hood) are the primary barrier. |
| In Vitro / In Vivo Dosing | • Lab coat.• Safety glasses.• Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the need for additional containment. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Solid Compound: Store the powdered form of this compound at -20°C for up to three years.
-
Storage of Stock Solutions: For solutions in a solvent, store at -80°C for up to one year.
| Parameter | Value |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (In Solvent) | -80°C |
| Long-term Stability (Powder) | 3 years |
| Long-term Stability (In Solvent) | 1 year |
Solution Preparation Protocol (Example for In Vivo Studies)
This protocol is for preparing a stock solution and a final formulation for administration.
-
Prepare Stock Solution:
-
Under a chemical fume hood, dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to a concentration of 160 mg/mL. Sonication may be required to fully dissolve the compound.
-
-
Prepare Final Formulation (Example):
-
To prepare a dosing solution, a co-solvent system is often used. For example, a mixture of DMSO, PEG300, Tween 80, and saline can be utilized.
-
The specific ratios will depend on the desired final concentration and administration route. Always add components sequentially and ensure complete mixing at each step.
-
| Solvent | Solubility |
| DMSO | 160 mg/mL (342.04 mM) |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all contaminated solid waste, including empty vials, pipette tips, and used PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not dispose of solid this compound or contaminated materials in the regular trash.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[5]
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a certified hazardous waste vendor.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 2. realsafety.org [realsafety.org]
- 3. benchchem.com [benchchem.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
